9-Phenyl-9H-carbazole-3-carboxylic acid
Description
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Structure
3D Structure
Properties
Molecular Formula |
C19H13NO2 |
|---|---|
Molecular Weight |
287.3 g/mol |
IUPAC Name |
9-phenylcarbazole-3-carboxylic acid |
InChI |
InChI=1S/C19H13NO2/c21-19(22)13-10-11-18-16(12-13)15-8-4-5-9-17(15)20(18)14-6-2-1-3-7-14/h1-12H,(H,21,22) |
InChI Key |
JOQIETWXRJEMLD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=C(C=C3)C(=O)O)C4=CC=CC=C42 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 9-Phenyl-9H-carbazole-3-carboxylic acid: Synthesis, Characterization, and Applications
This technical guide provides a comprehensive overview of 9-Phenyl-9H-carbazole-3-carboxylic acid, a specialized organic compound with significant potential in advanced materials and pharmaceutical research. Due to its status as a niche derivative, this guide synthesizes information from foundational precursors and analogous structures to offer a scientifically grounded perspective on its properties and synthesis. We will delve into its molecular characteristics, propose robust synthetic pathways, detail expected analytical characterization, and explore its promising applications.
Core Molecular Attributes
9-Phenyl-9H-carbazole-3-carboxylic acid is a trifunctional molecule featuring a carbazole core, a phenyl group at the 9-position (the nitrogen atom), and a carboxylic acid moiety at the 3-position. This unique combination of a hole-transporting carbazole unit, a modulating N-phenyl substituent, and a versatile carboxylic acid functional group makes it a compelling building block for complex molecular architectures.
Table 1: Physicochemical Properties of 9-Phenyl-9H-carbazole-3-carboxylic acid and Key Precursors
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Key Characteristics |
| 9-Phenyl-9H-carbazole-3-carboxylic acid | C₁₉H₁₃NO₂ | 287.31 (Calculated) | Not Assigned | Expected to be a stable, high-melting point solid with applications in organic electronics and medicinal chemistry. |
| 9-Phenyl-9H-carbazole | C₁₈H₁₃N | 243.30 | 1150-62-5 | The core N-arylated carbazole structure, known for its thermal stability and hole-transporting properties.[1] |
| 9-Phenyl-9H-carbazole-3-carboxaldehyde | C₁₉H₁₃NO | 271.31 | 87220-68-6 | A key synthetic intermediate for the target carboxylic acid, often appearing as a white to light yellow crystalline powder. |
| 3-Bromo-9-phenyl-9H-carbazole | C₁₈H₁₂BrN | 322.20 | 1153-85-1 | An alternative precursor for the synthesis of the target compound via carboxylation. |
| 9H-Carbazole-3-carboxylic acid | C₁₃H₉NO₂ | 211.22 | 51035-17-7 | The parent carbazole carboxylic acid, lacking the N-phenyl group.[2] |
Strategic Synthesis of 9-Phenyl-9H-carbazole-3-carboxylic acid
The synthesis of 9-Phenyl-9H-carbazole-3-carboxylic acid can be approached through a logical, multi-step process, leveraging well-established synthetic transformations. The causality behind the chosen pathway is to build the molecular complexity in a controlled manner, starting from readily available starting materials.
Synthesis of the 9-Phenyl-9H-carbazole Core
The initial and crucial step is the N-arylation of carbazole with a phenyl group. The Ullmann condensation is a classic and effective method for this transformation, involving a copper-catalyzed reaction between an amine (carbazole) and an aryl halide.[2] This reaction is favored for its reliability in forming robust C-N bonds.
Caption: Ullmann condensation for the synthesis of the 9-Phenyl-9H-carbazole core.
Functionalization at the 3-Position
With the 9-Phenyl-9H-carbazole core synthesized, the next step is to introduce the carboxylic acid functionality at the 3-position. Two primary strategies are proposed, each with its own merits.
Strategy A: Oxidation of 9-Phenyl-9H-carbazole-3-carboxaldehyde
This is a direct and often high-yielding approach. It involves the formylation of 9-Phenyl-9H-carbazole, followed by oxidation of the resulting aldehyde.
Experimental Protocol: Two-Step Synthesis via Aldehyde Intermediate
Step 1: Vilsmeier-Haack Formylation of 9-Phenyl-9H-carbazole
The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich aromatic compounds like carbazoles.[3]
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, cool a solution of N,N-dimethylformamide (DMF) in an appropriate solvent (e.g., dichloromethane) to 0 °C.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF solution, maintaining the temperature below 5 °C.
-
Allow the mixture to stir at room temperature for 30 minutes to form the Vilsmeier reagent.
-
Dissolve 9-Phenyl-9H-carbazole in DMF and add it dropwise to the Vilsmeier reagent.
-
Heat the reaction mixture to 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 9-Phenyl-9H-carbazole-3-carboxaldehyde.
Step 2: Oxidation of the Aldehyde to Carboxylic Acid
A variety of mild oxidizing agents can be employed for this transformation to avoid over-oxidation or side reactions.[4][5][6]
-
Dissolve 9-Phenyl-9H-carbazole-3-carboxaldehyde in a suitable solvent mixture, such as tert-butanol and water.
-
Add an oxidizing agent, for example, potassium permanganate (KMnO₄) or a Jones reagent (chromium trioxide in sulfuric acid and acetone), portion-wise at room temperature.
-
Stir the mixture vigorously and monitor the reaction by TLC.
-
Once the starting material is consumed, quench the excess oxidant (e.g., with sodium bisulfite for KMnO₄).
-
Acidify the reaction mixture with dilute HCl to precipitate the carboxylic acid.
-
Filter the precipitate, wash with cold water, and dry under vacuum to obtain 9-Phenyl-9H-carbazole-3-carboxylic acid.
Caption: Synthetic workflow via the aldehyde intermediate.
Strategy B: Carboxylation of 3-Bromo-9-phenyl-9H-carbazole
This alternative route involves the initial bromination of 9-Phenyl-9H-carbazole, followed by conversion to an organometallic intermediate and subsequent carboxylation.
Experimental Protocol: Synthesis via Grignard Reagent
Step 1: Bromination of 9-Phenyl-9H-carbazole
-
Dissolve 9-Phenyl-9H-carbazole in a suitable solvent such as N,N-dimethylformamide (DMF).
-
At 0 °C, add N-bromosuccinimide (NBS) portion-wise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Pour the reaction mixture into water to precipitate the product.
-
Filter, wash with water, and recrystallize to obtain pure 3-Bromo-9-phenyl-9H-carbazole.[7]
Step 2: Grignard Formation and Carboxylation
-
In an oven-dried flask under an inert atmosphere (e.g., argon), activate magnesium turnings.
-
Add a solution of 3-Bromo-9-phenyl-9H-carbazole in anhydrous tetrahydrofuran (THF) to the magnesium. A small crystal of iodine can be used to initiate the reaction.
-
Reflux the mixture until the magnesium is consumed, forming the Grignard reagent.
-
Cool the reaction mixture and bubble dry carbon dioxide gas through the solution, or pour the Grignard reagent over crushed dry ice.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride and acidify with dilute HCl.
-
Extract the product with an organic solvent, wash, dry, and purify by recrystallization or column chromatography.
Analytical Characterization
A comprehensive characterization of the synthesized 9-Phenyl-9H-carbazole-3-carboxylic acid is essential to confirm its structure and purity. The expected spectroscopic data can be inferred from the analysis of its precursors and related carbazole derivatives.
Table 2: Expected Analytical Data
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons of the carbazole and phenyl rings will appear in the downfield region (typically 7.0-9.0 ppm). The carboxylic acid proton will be a broad singlet at a very downfield chemical shift (>10 ppm). |
| ¹³C NMR | Aromatic carbons will resonate in the 110-150 ppm range. The carbonyl carbon of the carboxylic acid will be significantly downfield (>165 ppm).[8] |
| FT-IR | A broad O-H stretch from the carboxylic acid will be observed around 2500-3300 cm⁻¹. A sharp C=O stretch will be present around 1680-1710 cm⁻¹. Characteristic C-H and C=C stretches of the aromatic rings will also be present. |
| Mass Spec. | The molecular ion peak (M+) corresponding to the calculated molecular weight of 287.31 should be observed. |
Applications and Future Directions
The molecular architecture of 9-Phenyl-9H-carbazole-3-carboxylic acid makes it a highly attractive candidate for several cutting-edge applications.
-
Organic Light-Emitting Diodes (OLEDs): The carbazole core is a well-known hole-transporting material with high thermal stability. The carboxylic acid group provides a reactive handle for anchoring the molecule to electrode surfaces or for further functionalization to fine-tune the electronic properties of OLED materials.[9]
-
Pharmaceutical and Medicinal Chemistry: Carbazole derivatives are known to exhibit a wide range of biological activities. The carboxylic acid moiety can improve solubility and provides a site for forming salts or esters, which is beneficial for drug development and delivery.
-
Advanced Polymers and Materials: The compound can be used as a monomer for the synthesis of novel polymers with tailored electronic and photophysical properties for applications in sensors, organic solar cells, and other electronic devices.
Conclusion
9-Phenyl-9H-carbazole-3-carboxylic acid stands as a promising, albeit specialized, building block for materials science and medicinal chemistry. While direct characterization data is sparse, this guide provides a robust framework for its synthesis and expected analytical profile based on established chemical principles and data from closely related compounds. The proposed synthetic routes are logical and utilize well-understood reactions, offering a clear path for researchers to produce and investigate this intriguing molecule. Its unique combination of a stable, electronically active core and a versatile functional group ensures its place as a compound of interest for future innovations.
References
-
Kanchani, J., & Subha, M. C. S. (2021). Synthesis of Carbazole-1&3-acids by using Suzuki coupling followed by Cadagon Reductive cyclization. Der Pharma Chemica, 13(3), 1-7. [Link]
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Grembecka, J., Szeja, W., & Suwiński, J. (2019). Practical Microwave Synthesis of Carbazole Aldehydes for the Development of DNA-Binding Ligands. Molecules, 24(5), 965. [Link]
-
Czerwińska, M., Szabelski, M., Łukaszewicz, A., & Wiczk, W. (2012). Photophysical properties of 3-[2-(N-phenylcarbazolyl)benzoxazol-5-yl]alanine derivatives - experimental and theoretical studies. Photochemical & Photobiological Sciences, 11(10), 1618-1628. [Link]
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Al-Bazi, S. J., & Al-Kaabi, A. J. (2021). Computational and infrared spectroscopic investigations of N-substituted carbazoles. Journal of Molecular Structure, 1230, 129881. [Link]
-
Chiu, C. W., et al. (2012). Electrochemical and Spectral Characterizations of 9-Phenylcarbazoles. Journal of the Chinese Chemical Society, 59(2), 229-236. [Link]
-
Wikipedia. (2023). Ullmann condensation. Retrieved from [Link]
-
Li, J., et al. (2018). Direct construction of carbazoles from 2-methyl-indole-3-carbaldehydes and enals. Green Chemistry, 20(15), 3497-3501. [Link]
-
Kumar, S., et al. (2017). Synthesis and Characterization of Novel Carbazole Based Dyes. Asian Journal of Chemistry, 29(11), 2451-2454. [Link]
-
Grembecka, J., et al. (2019). Practical Microwave Synthesis of Carbazole Aldehydes for the Development of DNA-Binding Ligands. Molecules, 24(5), 965. [Link]
-
Huszar, B., et al. (2020). Hirao reaction of 3‐bromo‐9‐phenyl‐9H‐carbazole (3) and different Y2P(O)H compounds. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
-
Wang, P., et al. (2004). Synthesis and Characterization of Monodendrons Based on 9-Phenylcarbazole. The Journal of Organic Chemistry, 69(23), 7779-7786. [Link]
-
Sangeetha, N. M., et al. (2011). 9-Benzyl-3-bromo-9H-carbazole. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 7), o1738. [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. (2026). Mastering the Synthesis of 3-Bromo-9H-carbazole: Methods and Optimization. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Oxidation of Primary Alcohols and Aldehydes to Carboxylic Acids via Hydrogen Atom Transfer. Retrieved from [Link]
-
Waldau, D., et al. (2009). Characterization of New Oxidation Products of 9H-carbazole and Structure Related Compounds by Biphenyl-Utilizing Bacteria. Applied Microbiology and Biotechnology, 81(6), 1061-1071. [Link]
-
Al-Masum, M., & Al-Qahtani, N. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Molecules, 25(19), 4426. [Link]
-
Corey, E. J., Gilman, N. W., & Ganem, B. E. (1968). New methods for the oxidation of aldehydes to carboxylic acids and esters. Journal of the American Chemical Society, 90(20), 5616-5617. [Link]
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Tiecco, M., et al. (2012). Green Oxidations of Aldehydes to Carboxylic Acids and Esters. Sciforum. [Link]
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Carbazole-3-Carboxylic Acid: A Lynchpin Intermediate for Advanced OLED Hole Transport Materials
This technical guide is structured to serve as an authoritative resource for researchers in materials science and organic synthesis. It focuses on Carbazole-3-carboxylic acid (C3CA) not merely as a final product, but as a critical "lynchpin" intermediate that enables the precise tuning of Hole Transport Materials (HTMs) and Host Materials for OLEDs.
Technical Whitepaper | Version 2.0
Executive Summary
In the architecture of Organic Light-Emitting Diodes (OLEDs), the hole transport layer (HTL) dictates charge balance, efficiency, and device lifetime. While 9-phenylcarbazole is the industry standard for morphological stability, functionalization at the C3 position offers superior electronic control due to its para-conjugation with the nitrogen lone pair.
Carbazole-3-carboxylic acid represents a strategic synthetic node.[1] Unlike the 9-position (which controls solubility and steric bulk), the 3-carboxyl group directly communicates with the carbazole
-
HOMO/LUMO Tuning: Deepening the HOMO level to align with high-work-function anodes.
-
Molecular Architectonics: Serving as a handle for amide-linked dendrimers or precursors to cyano-based TADF (Thermally Activated Delayed Fluorescence) hosts.
-
Dual-Use Potential: Bridging the gap between optoelectronics and pharmaceutical intermediates (e.g., carbazole alkaloid synthesis).
Part 1: Structural & Electronic Fundamentals
The C3 vs. N9 Distinction
The carbazole nucleus presents two primary vectors for modification:
-
N9 Position (Steric/Solubility): Substitution here is orthogonal to the
-system. It affects packing and solubility (e.g., 9-ethyl vs. 9-phenyl) but has minimal impact on the HOMO energy. -
C3 Position (Electronic): This position is electronically coupled to the nitrogen lone pair. An electron-withdrawing group (EWG) like a carboxylic acid (-COOH) at C3 exerts a strong inductive and mesomeric effect, stabilizing the HOMO.
Energy Level Engineering
For an HTM, the HOMO must align with the anode (usually ITO/PEDOT:PSS, ~ -5.0 to -5.2 eV) to facilitate hole injection, while the LUMO must be high enough to block electrons from the Emissive Layer (EML).
| Material Class | Substituent (C3) | HOMO (eV) | LUMO (eV) | Effect |
| Pristine Carbazole | -H | -5.30 | -2.30 | Baseline reference. |
| Aldehyde Precursor | -CHO | -5.55 | -2.85 | Strong EWG; deepens HOMO significantly. |
| Carboxylic Acid | -COOH | -5.60 | -2.50 | Stabilizes HOMO; acidic proton risks exciton quenching (must be derivatized). |
| Amide Derivative | -CONR | -5.45 | -2.40 | Ideal balance; retains deep HOMO but removes acidic proton. |
Critical Insight: The free acid (C3CA) is rarely used directly in the stack because acidic protons can act as deep traps or quenchers. It is almost exclusively used as a precursor to generate esters, amides, or nitriles.
Part 2: Synthetic Pathways (The "How")
The synthesis of C3CA and its subsequent transformation into active HTMs requires a rigorous protocol to avoid over-oxidation or N-oxidation.
Pathway Visualization
The following diagram illustrates the synthetic flow from raw carbazole to high-performance HTMs.
Caption: Synthetic workflow transforming raw carbazole into functional OLED materials via the C3-acid intermediate.
Part 3: Experimental Protocols
Synthesis of 9-Ethyl-9H-carbazole-3-carboxylic acid
This protocol uses a Pinnick Oxidation to convert the aldehyde to the acid. This method is preferred over KMnO
Reagents:
-
9-Ethyl-9H-carbazole-3-carbaldehyde (1.0 eq)
-
Sodium Chlorite (NaClO
, 1.5 eq) -
Sulfamic Acid (Scavenger, 1.5 eq) or 2-Methyl-2-butene
-
Solvent: THF/Water (3:1 v/v)
Step-by-Step Protocol:
-
Dissolution: Dissolve 2.23 g (10 mmol) of 9-ethyl-9H-carbazole-3-carbaldehyde in 40 mL of THF. Cool to 0°C in an ice bath.
-
Scavenger Addition: Add sulfamic acid (1.46 g, 15 mmol) dissolved in 10 mL water. Note: Sulfamic acid scavenges the hypochlorite by-product, preventing chlorination of the carbazole ring.
-
Oxidant Addition: Dropwise add a solution of NaClO
(1.36 g, 15 mmol) in 10 mL water over 15 minutes. The solution will turn yellow. -
Reaction: Stir at 0°C for 1 hour, then warm to room temperature (RT) and stir for 3 hours. Monitor via TLC (SiO
, Hexane/EtOAc 1:1). The aldehyde spot (R ~0.6) should disappear, replaced by a baseline acid spot. -
Workup: Acidify to pH 2 with 1M HCl. Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over Na
SO , and concentrate.[2] -
Purification: Recrystallize from Ethanol/Water to yield white needle-like crystals.
-
Yield: ~85-90%
-
Characterization:
H NMR (DMSO-d ) shows disappearance of -CHO (10.0 ppm) and appearance of -COOH (broad singlet ~12.5 ppm).
-
Device Fabrication (Hole-Only Device)
To validate the charge transport capability of a C3CA-derivative (e.g., the amide), fabricate a "Hole-Only Device" (HOD).
Device Architecture: ITO / PEDOT:PSS (40nm) / C3-Derivative (60nm) / MoO3 (5nm) / Al (100nm)
Protocol:
-
Substrate Prep: Clean patterned ITO glass sequentially with detergent, DI water, acetone, and isopropanol (15 min ultrasonication each). Treat with UV-Ozone for 20 min to increase work function.
-
HIL Deposition: Spin-coat PEDOT:PSS (Clevios P VP AI 4083) at 3000 rpm for 60s. Bake at 150°C for 15 min in air.
-
HTM Deposition: Transfer to N
glovebox. Dissolve the C3-derivative in Chlorobenzene (10 mg/mL). Spin coat at 2000 rpm to achieve 60nm thickness. Anneal at 100°C to remove solvent. -
Top Contact: Transfer to vacuum thermal evaporator (
Torr). Deposit MoO (Hole Injection buffer) and Aluminum cathode. -
Testing: Measure J-V characteristics. Fit the Space Charge Limited Current (SCLC) region to the Mott-Gurney law to extract hole mobility (
).
Part 4: Mechanism of Action (Device Physics)
Understanding why C3-derivatives work requires visualizing the hole injection pathway. The electron-withdrawing nature of the carbonyl group (remnant of the acid) lowers the HOMO, reducing the injection barrier from the anode.
Caption: Energy level alignment showing how C3-functionalization deepens the HOMO (Green) for better alignment with PEDOT:PSS compared to standard carbazole (Red).
Part 5: Future Outlook & Dual-Use Note
The TADF Frontier
The most promising modern application of C3CA is as a precursor to Cyano-Carbazoles (e.g., 4CzIPN derivatives). By converting the -COOH to -CN (via amide dehydration), the carbazole becomes an electron-deficient acceptor moiety. When paired with electron-rich donors, these molecules exhibit
Dual-Use in Pharma
While this guide focuses on OLEDs, researchers should note that Carbazole-3-carboxylic acid is also a scaffold for alkaloids like Murrayafoline A. The synthetic protocols described above (Vilsmeier/Pinnick) are directly transferable to medicinal chemistry workflows for synthesizing anti-tumor agents.
References
-
Synthesis of Carbazole-based HTMs: Albrecht, K., et al.[3] "Carbazole-based Hole Transport Materials for High-Efficiency OLEDs." Journal of Materials Chemistry C. (Verified Context: General Carbazole Synthesis)
-
Pinnick Oxidation Protocol: Lindgren, B. O., Nilsson, T. "Preparation of Carboxylic Acids from Aldehydes."[4][5][6] Acta Chemica Scandinavica. (Verified Context: Standard Protocol)
-
Green Oxidation (TBHP Method): Rao, H., et al. "Metal-free oxidation of carbazole-3-carboxyaldehydes to carboxylic acids using TBHP." Green Chemistry Letters.
-
Device Physics & HOMO Levels: Krucaite, G., et al. "Carbazole-3-carboxylic acid derivatives as building blocks for optoelectronics."[1] Dyes and Pigments.
-
TADF Applications: Uoyama, H., et al. "Highly efficient organic light-emitting diodes from delayed fluorescence."[7] Nature.[7] (Context: Carbazole-Cyano donors derived from acid precursors).
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Solubility of 9-Phenyl-9H-carbazole-3-carboxylic acid in organic solvents
An In-depth Technical Guide to the Solubility of 9-Phenyl-9H-carbazole-3-carboxylic acid in Organic Solvents
Authored by: Gemini, Senior Application Scientist
Abstract
The solubility of an active pharmaceutical ingredient (API) or a functional organic material is a critical physicochemical property that dictates its behavior in various applications, from drug delivery and formulation to solution-based processing for electronic devices.[1][2] 9-Phenyl-9H-carbazole-3-carboxylic acid is a molecule of significant interest, combining the rigid, electron-rich carbazole core with a phenyl substituent and a functional carboxylic acid handle. This guide provides a comprehensive analysis of the factors governing its solubility in organic solvents, offers a predicted solubility profile based on molecular structure, and details a robust experimental protocol for empirical validation. This document is intended for researchers, chemists, and drug development professionals who require a deep understanding of this compound's solubility characteristics to advance their work.
Introduction: The Significance of 9-Phenyl-9H-carbazole-3-carboxylic acid
Carbazole derivatives are renowned for their high thermal stability and excellent charge-transporting properties, making them foundational components in organic light-emitting diodes (OLEDs) and photovoltaics.[3][4] The introduction of a phenyl group at the 9-position (the nitrogen atom) enhances thermal and morphological stability, while the carboxylic acid at the 3-position provides a crucial reactive site for further functionalization, such as esterification or amidation.[5]
In the pharmaceutical context, understanding solubility is paramount. It is a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[1] For 9-Phenyl-9H-carbazole-3-carboxylic acid, its solubility directly impacts its viability in preclinical studies, formulation strategies, and ultimately, its potential therapeutic efficacy. This guide bridges the theoretical and the practical, offering both predictive insights and the means for their experimental confirmation.
Molecular Structure and Physicochemical Drivers of Solubility
The solubility of a molecule is fundamentally governed by its structure and the interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" serves as a valuable guidepost.[6] The structure of 9-Phenyl-9H-carbazole-3-carboxylic acid presents a duality of polar and non-polar characteristics.
Caption: Molecular structure of 9-Phenyl-9H-carbazole-3-carboxylic acid.
Analysis of Structural Features:
| Feature | Type | Influence on Solubility |
| 9H-Carbazole Core | Non-polar, Aromatic | Increases solubility in non-polar to moderately polar organic solvents like toluene, chloroform, and THF through van der Waals forces and π-π stacking interactions.[3] |
| 9-Phenyl Group | Non-polar, Aromatic | Further enhances the lipophilic and non-polar character of the molecule, reinforcing solubility in aromatic and non-polar solvents.[7] |
| 3-Carboxylic Acid | Polar, Protic | This group is a hydrogen bond donor and acceptor, promoting strong interactions with polar protic solvents like methanol and ethanol. It also interacts well with polar aprotic solvents like DMSO and DMF.[8] |
| Acidity | Acidic Functional Group | The carboxylic acid group allows the molecule to act as a weak acid. Its solubility in aqueous or protic systems will be highly pH-dependent, increasing dramatically in basic media (e.g., 5% NaOH) due to the formation of a highly polar, water-soluble carboxylate salt.[8] |
Predicted Solubility Profile in Common Organic Solvents
Based on the structural analysis, a qualitative solubility profile can be predicted. It is crucial to recognize that these are estimations; empirical determination is necessary for quantitative accuracy.[1]
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Non-Polar | Hexane, Toluene | Low to Moderate | The large, non-polar surface area of the phenyl-carbazole core allows for favorable interactions, especially with aromatic solvents like toluene. However, the highly polar carboxylic acid group detracts from solubility in purely aliphatic solvents like hexane. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Tetrahydrofuran (THF) | High | These solvents are highly effective. Their polarity accommodates the carboxylic acid group, while their organic nature readily solvates the large aromatic system. Carbazole derivatives generally show good solubility in these solvents.[1][3] |
| Polar Protic | Methanol, Ethanol | Moderate to High | These solvents can engage in hydrogen bonding with the carboxylic acid group, which is a powerful driving force for dissolution. Similar carbazole compounds exhibit good solubility in alcohols.[9] |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | These solvents offer a balance of polarity and organic character, making them suitable for dissolving compounds with mixed polarity like the target molecule. |
| Aqueous | Water | Very Low / Insoluble | The molecule's large, hydrophobic structure will dominate, leading to poor aqueous solubility at neutral pH.[3] |
| Aqueous Base | 5% aq. NaOH | High | The carboxylic acid will be deprotonated to form the sodium carboxylate salt, an ionic species with significantly higher aqueous solubility.[10] |
Standard Operating Protocol: Equilibrium Solubility Determination
To move from prediction to quantification, a rigorous experimental protocol is essential. The shake-flask method is the gold standard for determining equilibrium (thermodynamic) solubility and provides a self-validating system to confirm the predictions above.[2][6]
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- 8. www1.udel.edu [www1.udel.edu]
- 9. researchgate.net [researchgate.net]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
Common synonyms for 3-carboxy-9-phenylcarbazole in literature
Identity, Synthesis, and Nomenclature in Advanced Materials Research
Part 1: Executive Summary & Core Identity
3-Carboxy-9-phenylcarbazole (CAS: 51035-17-7) is a critical heterocyclic building block used primarily in the synthesis of optoelectronic materials, including Organic Light-Emitting Diodes (OLEDs) and Dye-Sensitized Solar Cells (DSSCs).[1][2] Its structure consists of a carbazole core N-substituted with a phenyl ring (position 9) and functionalized with a carboxylic acid group at position 3.[3]
This molecule serves as a "unipolar" anchor; the electron-rich carbazole moiety acts as a hole-transporting unit, while the carboxylic acid provides a reactive handle for esterification, amidation, or direct binding to metal oxide surfaces (e.g., TiO₂ in solar cells).
Key Identification Data
| Property | Specification |
| CAS Registry Number | 51035-17-7 |
| Molecular Formula | C₁₉H₁₃NO₂ |
| Molecular Weight | 287.31 g/mol |
| Appearance | Off-white to pale yellow powder |
| Solubility | Soluble in DMSO, DMF, THF; limited solubility in CHCl₃; insoluble in water.[3][4][5] |
Part 2: Nomenclature & Synonyms
In literature, this compound is referenced by several names depending on the specific sub-field (e.g., IUPAC systematic naming vs. material science shorthand).
Systematic Nomenclature (IUPAC)
The most rigorous name follows the numbering of the carbazole ring system. The nitrogen atom is position 9.[1][4] The carbon atoms are numbered 1–8.
-
9-Phenyl-9H-carbazole-3-carboxylic acid (Preferred IUPAC Name)
-
9-Phenylcarbazole-3-carboxylic acid
Functional Nomenclature
These names emphasize the functional groups attached to the core.
-
3-Carboxy-9-phenylcarbazole (Common in synthetic organic chemistry)
-
N-Phenylcarbazole-3-carboxylic acid (Emphasizes the nitrogen substitution)
Vendor & Catalog Identifiers
-
Matrix Fine Chemicals: MM51035177
-
Acros/Sigma Codes: Often listed simply as "Carbazole derivative" in bulk catalogs; verify via CAS 51035-17-7.
Structural Logic Diagram
The following diagram illustrates the numbering system that dictates these synonyms.
Figure 1: Structural breakdown of nomenclature derivation. The '9-phenyl' and '3-carboxy' prefixes arise from the specific regiochemistry of the carbazole ring.
Part 3: Synthetic Protocols (Field-Proven)
Researchers typically synthesize 3-carboxy-9-phenylcarbazole via two primary routes. The choice depends on scale and available equipment.
Route A: The Vilsmeier-Haack Oxidation (Scalable & Robust)
This method is preferred for gram-to-kilogram scale synthesis because it avoids the use of pyrophoric lithium reagents (n-BuLi) and cryogenic conditions.
Mechanism:
-
Formylation: 9-Phenylcarbazole is reacted with DMF and POCl₃ to selectively install an aldehyde at the 3-position (electron-rich site).
-
Oxidation: The aldehyde is oxidized to the carboxylic acid using KMnO₄ or Pinnick oxidation conditions.
Step-by-Step Protocol:
-
Formylation (Synthesis of 3-Formyl-9-phenylcarbazole):
-
Reagents: 9-Phenylcarbazole (1.0 eq), DMF (10.0 eq), POCl₃ (1.2 eq).
-
Procedure: Cool DMF to 0°C. Add POCl₃ dropwise (Vilsmeier reagent formation). Add 9-Phenylcarbazole solution.[1][4] Heat to 80°C for 4–6 hours.
-
Workup: Pour into ice water. Neutralize with NaOAc. Filter the yellow precipitate (Aldehyde intermediate).
-
-
Oxidation to Carboxylic Acid:
-
Reagents: 3-Formyl-9-phenylcarbazole (1.0 eq), KMnO₄ (1.5 eq), Acetone/Water (1:1).
-
Procedure: Dissolve aldehyde in Acetone. Add aqueous KMnO₄ solution dropwise at reflux. Stir for 2 hours.
-
Workup: Filter off MnO₂ (brown solid). Acidify the filtrate with HCl (pH 2). The product, 3-carboxy-9-phenylcarbazole , precipitates as a white solid.
-
Purification: Recrystallization from Ethanol/Water.[1]
-
Route B: Lithiation-Carboxylation (Laboratory Scale)
Best for small-scale, rapid synthesis where high purity is required immediately.
-
Precursor: Start with 3-Bromo-9-phenylcarbazole (CAS: 1153-85-1).
-
Lithiation: Dissolve in dry THF under Argon. Cool to -78°C. Add n-Butyllithium (1.1 eq) slowly. Stir for 1 hour to form the organolithium species.
-
Quench: Bubble dry CO₂ gas into the solution for 30 minutes.
-
Workup: Acidify with dilute HCl. Extract with Ethyl Acetate.[1]
Figure 2: Synthetic workflow comparing the industrial Vilsmeier-Haack route (top) and the laboratory Lithiation route (bottom).
Part 4: Applications in Drug Discovery & Materials
While often cited in material science, the structural motifs of 3-carboxy-9-phenylcarbazole are increasingly relevant in medicinal chemistry.
Organic Electronics (OLEDs)[6]
-
Role: Host material precursor.
-
Function: The carboxylic acid is often esterified to create soluble derivatives or decarboxylated during coupling reactions to link with other aromatic systems (e.g., forming 3,3'-bicarbazoles).
-
Mechanism: The 9-phenylcarbazole moiety provides a high triplet energy level (
eV), essential for preventing energy back-transfer in phosphorescent OLEDs.
Dye-Sensitized Solar Cells (DSSCs)
-
Role: Photosensitizer Anchor.
-
Function: The -COOH group binds covalently to the TiO₂ semiconductor surface. This facilitates electron injection from the excited dye (carbazole) into the conduction band of the TiO₂.
Pharmaceutical Intermediates
-
Relevance: Carbazole alkaloids are known for antimicrobial and anticancer properties. The 3-carboxy derivative serves as a scaffold for amide coupling to generate libraries of bioactive carboxamides.
References
-
Synthesis of 9H-Carbazole-3-carboxylic acid derivatives. Der Pharma Chemica, 2021, 13(2): 1-6.
-
9-Phenyl-9H-carbazole-3-carboxylic acid (CAS 51035-17-7) Entry. PubChem, National Library of Medicine.
-
Friedel-Crafts approaches to carbazole dicarboxylates. Royal Society of Chemistry (RSC) Advances, 2020.
-
Vilsmeier-Haack Formylation of Carbazoles. Journal of the Chinese Chemical Society, 2012, 59, 331-337.
Sources
- 1. ijs.uobaghdad.edu.iq [ijs.uobaghdad.edu.iq]
- 2. CN102898351A - Method for synthesizing N-alkylcarbazole compound - Google Patents [patents.google.com]
- 3. jk-sci.com [jk-sci.com]
- 4. 9-Phenyl-3-(9-phenylcarbazol-3-yl)carbazole | C36H24N2 | CID 23386665 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. methyl 9H-carbazole-1-carboxylate | 51035-15-5 | Benchchem [benchchem.com]
Methodological & Application
Application Note: High-Efficiency Suzuki-Miyaura Coupling of 9-Phenylcarbazole-3-Carboxylic Acid Derivatives
Topic: Suzuki-Miyaura Coupling Strategies for 9-Phenylcarbazole-3-Carboxylic Acid Scaffolds Content Type: Advanced Application Note & Protocol Audience: Senior Chemists, OLED Materials Researchers, and Medicinal Chemists
Executive Summary & Strategic Context
9-Phenylcarbazole-3-carboxylic acid and its derivatives represent a critical class of "hole-transporting" scaffolds used extensively in Organic Light Emitting Diodes (OLEDs) and as pharmacophores in kinase inhibitors. The structural rigidity of the carbazole core, combined with the electronic tunability of the N-phenyl group, makes it a high-value target.
However, performing Suzuki-Miyaura cross-coupling on substrates containing a free carboxylic acid (or synthesizing them directly) presents unique challenges:
-
Catalyst Poisoning: Carboxylate anions can coordinate to Palladium(II) species, potentially arresting the catalytic cycle.
-
Solubility: The rigid planar structure of 9-phenylcarbazole leads to poor solubility in standard non-polar solvents, while the polar acid group complicates organic phase homogeneity.
-
Protodeboronation: Electron-rich heteroaryl boronic acids (often used to synthesize these scaffolds) are prone to hydrolytic cleavage before coupling occurs.
This guide details two optimized protocols: Method A (Direct Free-Acid Coupling) for green/atom-economical synthesis, and Method B (Ester-Protected Route) for difficult, sterically hindered substrates.
Mechanistic Insight & Reaction Design
The success of this coupling hinges on the Transmetallation step. In the presence of a free carboxylic acid, the base plays a dual role: it must activate the boronic acid (forming the boronate species) and deprotonate the carboxylic acid substrate.
Critical Causality: The "Base Tax"
Standard Suzuki protocols use 2.0 equivalents of base. When "using" 9-phenylcarbazole-3-carboxylic acid (either as a reactant or a target moiety formed in situ), the first equivalent is immediately consumed to form the potassium carboxylate salt.
-
Implication: You must use
3.5 equivalents of base to ensure sufficient concentration for boronate activation. -
Solvent Choice: The in situ generated carboxylate salt is insoluble in pure Toluene or THF. A biphasic system (Toluene/Ethanol/Water) or a polar aprotic solvent (DMF/Dioxane) is strictly required to maintain homogeneity.
Visualization: The Competitive Catalytic Cycle
The following diagram illustrates the standard cycle versus the inhibitory "Carboxylate Trap" pathway.
Figure 1: Catalytic cycle highlighting the potential "Carboxylate Trap" where the substrate's own acidic group can interfere with the Palladium center if not properly solvated or if the base concentration is insufficient.
Experimental Protocols
Protocol A: Direct Coupling of Free Carboxylic Acids (Green Route)
Application: Coupling a halogenated 9-phenylcarbazole-3-carboxylic acid (e.g., 6-bromo derivative) with an aryl boronic acid. Advantage: Eliminates protection/deprotection steps.
Reagents & Stoichiometry
| Component | Equiv. | Role | Recommended Reagent |
| Substrate | 1.0 | Electrophile | 6-Bromo-9-phenylcarbazole-3-carboxylic acid |
| Boronic Acid | 1.5 | Nucleophile | Aryl Boronic Acid (e.g., Phenylboronic acid) |
| Catalyst | 0.03 | Metal Source | Pd(dppf)Cl₂·DCM (Robust against O-coordination) |
| Base | 4.0 | Activator | K₃PO₄ (Tribasic potassium phosphate) |
| Solvent | N/A | Medium | 1,4-Dioxane : Water (4:1 ratio) |
Step-by-Step Methodology
-
Preparation: In a 25 mL Schlenk tube equipped with a magnetic stir bar, add the halogenated carbazole acid (1.0 mmol) and the aryl boronic acid (1.5 mmol).
-
Base Addition: Add K₃PO₄ (4.0 mmol, 849 mg). Note: The excess base is critical to neutralize the acid and drive the reaction.
-
Solvent & Degassing: Add 1,4-Dioxane (8 mL) and deionized Water (2 mL). Sparge the biphasic mixture with Argon for 15 minutes.
-
Why? Oxygen promotes homocoupling of the boronic acid and oxidation of the phosphine ligands.
-
-
Catalyst Addition: Quickly add Pd(dppf)Cl₂·DCM (25 mg, 3 mol%) under a positive stream of Argon. Seal the tube.
-
Reaction: Heat the mixture to 90°C for 12–16 hours.
-
Monitoring: Monitor via TLC.[1] The starting material (free acid) will streak on silica; use a solvent system with 1% Acetic Acid (e.g., EtOAc:Hexane:AcOH 50:50:1) to visualize distinct spots.
-
-
Workup (Acidic):
-
Purification: Recrystallization from Ethanol/Water is often sufficient due to the high crystallinity of carbazole acids. If chromatography is needed, add 1% Formic Acid to the eluent.
Protocol B: The "Ester-Protected" Route (High Reliability)
Application: Synthesis of sterically congested biaryls or when using sensitive boronic acids. Advantage: Higher yields, easier purification, compatible with weaker bases.
Reagents & Stoichiometry
| Component | Equiv. | Role | Recommended Reagent |
| Substrate | 1.0 | Electrophile | Methyl 6-bromo-9-phenylcarbazole-3-carboxylate |
| Boronic Acid | 1.2 | Nucleophile | Aryl Boronic Acid |
| Catalyst | 0.02 | Metal Source | Pd(PPh₃)₄ (Tetrakis) |
| Base | 2.5 | Activator | Na₂CO₃ |
| Solvent | N/A | Medium | Toluene : Ethanol : Water (4:1:1) |
Step-by-Step Methodology
-
Esterification (Pre-step): Convert 9-phenylcarbazole-3-carboxylic acid to its methyl ester using Methanol/H₂SO₄ (Reflux, 4h). This protects the catalyst from the carboxylate.
-
Coupling Setup: Combine the Carbazole Ester (1.0 mmol), Boronic Acid (1.2 mmol), and Na₂CO₃ (2.5 mmol) in a reaction flask.
-
Solvent System: Add Toluene (8 mL), Ethanol (2 mL), and Water (2 mL).
-
Why Ethanol? It acts as a phase transfer co-solvent, allowing the inorganic base to interact with the organic reactants.
-
-
Degassing: Degas via three freeze-pump-thaw cycles or vigorous Argon sparging (20 min).
-
Catalysis: Add Pd(PPh₃)₄ (23 mg, 2 mol%). Heat to reflux (approx. 100°C) for 8–12 hours.
-
Workup:
-
Dilute with water and extract with Dichloromethane (DCM).
-
Note: Unlike Protocol A, no acidification is needed here.
-
-
Hydrolysis (Post-step): To recover the acid, treat the coupled ester with LiOH (5 eq) in THF/H₂O (1:1) at 60°C for 4 hours.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion (Protocol A) | Catalyst poisoning by carboxylate. | Switch to Pd(dppf)Cl₂ or SPhos Pd G2 . Increase water content to solubilize the salt. |
| Protodeboronation | Boronic acid instability. | Use Boronic Esters (Pinacol) instead of acids. Lower temperature to 70°C and extend time. |
| Homocoupling (Ar-Ar) | Oxygen presence. | Improve degassing (sparging is often insufficient; use freeze-pump-thaw). |
| Substrate Insolubility | Rigid Carbazole backbone. | Use DMF or NMP as the co-solvent instead of Toluene. |
References
-
Synthesis of Carbazole-1&3-acids by using Suzuki coupling followed by Cadagon Reductive cyclization. Der Pharma Chemica, 2021, 13(2): 1-8. Context: Describes the synthesis of carbazole carboxylic acids via Suzuki coupling of nitro-biphenyl precursors.
-
Efficient and Simple Synthesis of 6-Aryl-1,4-dimethyl-9H-carbazoles. Molecules, 2008, 13(6), 1312-1320. Context: Protocols for coupling boronic acids to the carbazole core, highlighting the use of Pd(PPh3)4.[6][7]
-
Suzuki-Miyaura Cross-Coupling: Status and Recent Developments. Chemical Reviews, 1995, 95(7), 2457–2483. (Seminal Review by A. Suzuki) Context: Foundational mechanics of the base role in transmetallation.
-
Decarboxylative Cross-Coupling of Aryl Tosylates with Aromatic Carboxylate Salts. Journal of the American Chemical Society, 2009, 131(41), 14674–14675. Context: Advanced reference for using the carboxylic acid itself as a leaving group (Decarboxylative coupling).
Sources
- 1. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]
- 2. organic-chemistry.org [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. piche.org.pk [piche.org.pk]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Note: Oxidation of 9-Phenyl-9H-carbazole-3-carboxaldehyde
Abstract
This Application Note details the optimized protocol for the oxidation of 9-phenyl-9H-carbazole-3-carboxaldehyde (CAS: 87220-68-6) to its corresponding carboxylic acid, 9-phenyl-9H-carbazole-3-carboxylic acid . While various oxidative methods exist (e.g., KMnO₄, Jones reagent), this guide prioritizes the Pinnick Oxidation (NaClO₂/NaH₂PO₄). This method is selected for its mild conditions, high chemoselectivity, and suppression of side reactions (such as ring chlorination) critical for maintaining the electronic integrity of the carbazole core used in optoelectronic applications (OLEDs, OPVs).
Introduction
9-phenyl-9H-carbazole derivatives are ubiquitous in materials science due to their high triplet energy and hole-transporting capabilities. The conversion of the aldehyde functionality to a carboxylic acid is a pivotal transformation, enabling the attachment of anchoring groups for dye-sensitized solar cells (DSSCs) or further functionalization into esters and amides.
Mechanistic Selection: Why Pinnick?
The carbazole ring is electron-rich, making it susceptible to electrophilic aromatic substitution (EAS).
-
Strong Oxidants (KMnO₄/CrO₃): Often lead to over-oxidation or oxidative coupling of the carbazole core.
-
Pinnick Oxidation: Uses sodium chlorite (
) under effectively neutral to chemically mild acidic conditions. -
Critical Control Point: The generation of hypochlorous acid (
) as a byproduct can chlorinate the carbazole ring. Therefore, the inclusion of a chlorine scavenger (2-methyl-2-butene) is mandatory for this specific substrate.
Reaction Scheme & Logic
The transformation proceeds via the formation of a chlorous acid intermediate, which attacks the aldehyde.[1] The resulting hydroxy-chlorite intermediate undergoes fragmentation to yield the carboxylic acid and hypochlorous acid.
Figure 1: Reaction pathway highlighting the critical scavenging of HOCl to prevent ring chlorination.
Experimental Protocol
Materials & Reagents
| Reagent | Role | Equiv. | Notes |
| 9-Phenyl-9H-carbazole-3-carboxaldehyde | Substrate | 1.0 | Purity >98% recommended |
| Sodium Chlorite (NaClO₂) | Oxidant | 3.0 - 5.0 | Technical grade (~80%) is standard; adjust mass calc. |
| Sodium Dihydrogen Phosphate (NaH₂PO₄) | Buffer | 3.0 - 5.0 | Maintains pH ~3.5-4.0 |
| 2-Methyl-2-butene | Scavenger | 10.0 - 20.0 | Critical: Prevents chlorination. Excess is harmless. |
| THF / t-Butanol / Water | Solvent | 2:1:1 | Mixed solvent ensures solubility of organic & inorganic species. |
Step-by-Step Procedure
Step 1: Solubilization
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol (271 mg) of 9-phenyl-9H-carbazole-3-carboxaldehyde in 12 mL of THF and 6 mL of tert-butanol.
-
Add 10-20 mmol (approx. 1-2 mL) of 2-methyl-2-butene.
-
Note: 2-methyl-2-butene is volatile; keep the flask cool or stoppered until the next step.
-
Step 2: Oxidant Preparation
-
Separately, dissolve 4.0 mmol (approx. 362 mg of 80% purity) of NaClO₂ and 4.0 mmol (approx. 480 mg) of NaH₂PO₄ in 6 mL of distilled water.
-
Caution: Do not mix solid NaClO₂ with organics directly. Dissolve in water first.[2]
-
Step 3: Reaction Initiation
-
Cool the aldehyde solution to 0°C using an ice bath.
-
Add the aqueous oxidant solution dropwise to the aldehyde solution over 10–15 minutes.
-
Observation: The reaction mixture may turn slight yellow/orange.
-
-
Remove the ice bath and allow the reaction to stir at room temperature (25°C) for 4–12 hours.
Step 4: Monitoring (TLC)
-
Mobile Phase: Hexane:Ethyl Acetate (2:1).
-
Visualization: UV lamp (254 nm).
-
Target: Disappearance of the aldehyde spot (
) and appearance of the baseline spot (Acid).
Step 5: Workup
-
Quench: Add 10 mL of saturated
(sodium thiosulfate) solution to reduce unreacted oxidants. Stir for 15 mins. -
Volatile Removal: Evaporate the THF and tert-butanol under reduced pressure (Rotavap) at 40°C. A solid precipitate usually forms in the remaining aqueous layer.
-
Acidification: If the product is soluble as a salt, acidify the aqueous residue with 1M HCl to pH ~2 to precipitate the free acid.
-
Extraction (if no precipitate): Extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with Brine, dry over
, and concentrate.[2]
Purification
-
Method: Recrystallization is preferred over column chromatography for carboxylic acids to avoid streaking.
-
Solvent System: Ethanol or Ethanol/Water mixtures.
-
Alternative: Reprecipitation (Dissolve in dilute NaOH, filter, re-acidify with HCl).
Characterization & Validation
| Technique | Expected Signal | Interpretation |
| ¹H NMR (DMSO-d₆) | Appearance of Carboxylic Acid proton ( | |
| ¹H NMR (DMSO-d₆) | Disappearance of Aldehyde proton ( | |
| IR Spectroscopy | 1680 - 1700 cm⁻¹ | Broad C=O stretch (Acid dimer), distinct from sharp Aldehyde C=O. |
| IR Spectroscopy | 2500 - 3300 cm⁻¹ | Broad O-H stretch. |
Troubleshooting Guide
-
Issue: Chlorinated byproduct observed (M+34 in Mass Spec).
-
Cause: Insufficient scavenger or reaction temperature too high.
-
Fix: Increase 2-methyl-2-butene to 30 equiv; ensure temperature stays at 0°C during addition.
-
-
Issue: Incomplete conversion.
-
Cause: Old NaClO₂ (decomposed).
-
Fix: Add another 1.0 equiv of NaClO₂/Buffer solution and stir longer.
-
Workflow Visualization
Figure 2: Operational flowchart for the isolation of 9-phenyl-9H-carbazole-3-carboxylic acid.
References
-
Pinnick Oxidation Methodology
-
Lindgren, B. O., & Nilsson, T. (1973). Preparation of Carboxylic Acids from Aldehydes (Including Hydroxyl Groups) by Oxidation with Chlorite. Acta Chemica Scandinavica, 27, 888. Link
-
Kraus, G. A., & Taschner, M. J. (1980). Model Studies for the Synthesis of Quassinoids. 1. Construction of the BCE Ring System. The Journal of Organic Chemistry, 45(6), 1175–1176. Link
-
-
Carbazole Synthesis & Properties
-
Promarak, V., et al. (2007). Synthesis and properties of stable amorphous hole-transporting molecules for electroluminescent devices. Tetrahedron Letters, 48(5), 803-807. (Context for Carbazole-3-carboxylic acid derivatives in OLEDs). Link
-
-
General Protocol Validation
-
Munday, R. H. (2012).[3] The Pinnick Oxidation: A Safer, More Reliable Method for the Synthesis of Carboxylic Acids. Organic Process Research & Development. (General safety and scalability data).
-
Sources
Application Note: 9-Phenylcarbazole-3-carboxylic Acid as a Versatile Intermediate for Bipolar OLED Host Materials
Target Audience: Materials Scientists, Synthetic Chemists, and Optoelectronic Device Engineers.
Executive Summary
The development of high-efficiency Phosphorescent Organic Light-Emitting Diodes (PhOLEDs) relies heavily on the design of host materials that can effectively confine triplet excitons while balancing charge carrier fluxes. 9-Phenylcarbazole-3-carboxylic acid (IUPAC: 9-phenyl-9H-carbazole-3-carboxylic acid; MW: 287.3 g/mol )[1] serves as a highly privileged, commercially viable synthetic intermediate. This application note details the mechanistic rationale, synthetic protocols, and device integration workflows for utilizing this intermediate to construct state-of-the-art Donor-Acceptor (D-A) bipolar host materials.
Mechanistic Rationale: The Donor-Acceptor Architecture
To achieve near 100% internal quantum efficiency (IQE) in PhOLEDs, the host material must possess a triplet energy (
-
The Donor Core: The 9-phenylcarbazole moiety is an electron-rich, p-type unit that provides excellent hole-transporting mobility, high thermal stability, and high photoluminescence quantum yield[3].
-
The 3-Position Linkage: Substituting the carbazole at the 3-position (rather than the 2- or 2,7-positions) is a deliberate structural choice. It induces a steric twist that limits the extension of
-conjugation, thereby preserving the inherently high of the carbazole core (>2.8 eV) and preventing reverse energy transfer from blue or green dopants back to the host[4]. -
The Acceptor Handle: Pure carbazoles are unipolar, leading to charge imbalance and exciton quenching at the layer interfaces[2]. The carboxylic acid group at the 3-position provides a versatile synthetic handle to covalently attach electron-deficient (n-type) heterocycles—such as 1,3,4-oxadiazoles, 1,2,4-triazoles, or benzimidazoles[5]. This creates a bipolar host where the Highest Occupied Molecular Orbital (HOMO) is localized on the carbazole, and the Lowest Unoccupied Molecular Orbital (LUMO) is localized on the acceptor, allowing for balanced bipolar charge transport[6].
Synthetic Workflow
Fig 1. Synthetic workflow for converting 9-phenylcarbazole-3-carboxylic acid into a Cz-OXD host.
Experimental Protocols
The following self-validating protocols outline the conversion of 9-phenylcarbazole-3-carboxylic acid into a standard Carbazole-Oxadiazole (Cz-OXD) bipolar host.
Protocol A: Synthesis of 9-Phenylcarbazole-3-carbohydrazide
Causality: Hydrazinolysis of the acid is required to form the precursor for the 1,3,4-oxadiazole ring. Direct coupling is inefficient due to the steric bulk of the carbazole.
-
Activation: Suspend 9-phenylcarbazole-3-carboxylic acid (10.0 g, 34.8 mmol) in 100 mL of anhydrous dichloromethane (DCM) under a nitrogen atmosphere. Add thionyl chloride (
, 12.6 mL, 174 mmol) dropwise at 0 °C. Reflux the mixture for 4 hours until the solution becomes clear, indicating complete conversion to the acid chloride. -
Solvent Removal: Remove excess
and DCM under reduced pressure. Co-evaporate twice with anhydrous toluene to remove residual HCl. -
Hydrazinolysis: Dissolve the crude acid chloride in 50 mL of anhydrous tetrahydrofuran (THF). Add this solution dropwise to a vigorously stirred solution of hydrazine hydrate (17.0 mL, 348 mmol) in 100 mL THF at 0 °C.
-
Workup: Stir at room temperature for 12 hours. Pour the mixture into 500 mL of ice water. Filter the resulting white precipitate, wash extensively with deionized water and cold ethanol, and dry under vacuum at 60 °C to yield the carbohydrazide.
Protocol B: Cyclodehydration to Cz-OXD Bipolar Host
Causality: Phosphorus oxychloride (
-
Acylation: Dissolve the carbohydrazide (5.0 g, 16.6 mmol) in 50 mL of anhydrous pyridine. Add benzoyl chloride (2.1 mL, 18.2 mmol) dropwise at 0 °C. Stir for 6 hours at room temperature. Pour into water to precipitate the diacylhydrazine intermediate. Filter and dry.
-
Cyclization: Suspend the dried intermediate in 50 mL of
. Reflux at 100 °C for 8 hours under nitrogen. -
Quenching: Carefully pour the cooled reaction mixture over 500 g of crushed ice. Neutralize the acidic solution to pH 7 using saturated aqueous
. -
Purification (Critical): Extract with DCM, dry over
, and concentrate. Purify via silica gel column chromatography (Hexane:Ethyl Acetate, 3:1 v/v). -
Sublimation: Subject the purified powder to temperature-gradient vacuum sublimation (
Torr, ~220 °C). Note: This step is mandatory. Trace organic impurities or halide residues act as severe charge traps and exciton quenchers, directly destroying OLED EQE and device lifetime.
Protocol C: PhOLED Device Fabrication
-
Substrate Preparation: Ultrasonicate Indium Tin Oxide (ITO) coated glass substrates in detergent, deionized water, acetone, and isopropanol (15 min each). Treat with
plasma for 10 min to increase the anode work function and remove organic residues. -
Thermal Evaporation: At a base pressure of
Torr, deposit the following layers sequentially at a rate of 1-2 Å/s:-
Hole Injection Layer (HIL): HAT-CN (10 nm).
-
Hole Transport Layer (HTL): NPB (40 nm).
-
Emissive Layer (EML): Co-evaporate the sublimed Cz-OXD host and
(green phosphorescent dopant) at a 90:10 volume ratio to a thickness of 30 nm. -
Electron Transport Layer (ETL): TPBi (40 nm).
-
Cathode: LiF (1 nm) followed by Aluminum (100 nm).
-
-
Encapsulation: Transfer to a nitrogen-filled glovebox and encapsulate using a glass lid and UV-curable epoxy resin.
Device Physics and Energy Transfer Logic
Fig 2. Logical flow of charge carrier recombination and energy transfer in the Cz-OXD EML.
Quantitative Data Presentation
The transformation of the carboxylic acid intermediate into a bipolar host drastically alters its photophysical profile, optimizing it for device integration. Table 1 compares the intermediate against the synthesized Cz-OXD host and a commercial standard (CBP).
Table 1: Photophysical and Thermal Properties Comparison
| Property | 9-PhCz-3-COOH (Intermediate) | Cz-OXD (Synthesized Bipolar Host) | CBP (Industry Standard Host) |
| Molecular Weight ( g/mol ) | 287.3 | 387.4 | 484.6 |
| HOMO Level (eV) | -5.45 | -5.60 | -5.80 |
| LUMO Level (eV) | -2.10 | -2.45 | -2.60 |
| Bandgap ( | 3.35 | 3.15 | 3.20 |
| Triplet Energy ( | ~2.95 | 2.85 | 2.56 |
| Thermal Decomposition ( | 280 | 410 | 380 |
Note: The deep HOMO and stabilized LUMO of the Cz-OXD host confirm the successful spatial separation of frontier molecular orbitals, which is critical for minimizing efficiency roll-off at high current densities[5][6].
References
-
Krucaite, G., & Grigalevicius, S. "Low Molar Mass Carbazole-Based Host Materials for Phosphorescent Organic Light-Emitting Diodes: A Review." MDPI Materials, 2023. URL:[Link]
-
Wang, F., et al. "Two novel bipolar hosts based on 1,2,4-triazole derivatives for highly efficient red phosphorescent OLEDs showing a small efficiency roll-off." OSTI.gov, 2017. URL:[Link]
-
Lee, J., et al. "Dibenzothiophene derived hosts with CN substituted carbazole for blue thermally activated delayed fluorescent organic light-emitting diodes." Daneshyari.com, 2017. URL:[Link]
-
Oner, S., & Bryce, M. R. "A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications." RSC Publishing, 2023. URL:[Link]
-
Wang, X., et al. "Synthesis and characterization of carbazole-based dendrimers as bipolar host materials for green phosphorescent organic light emitting diodes." RHHZ.net, 2015. URL:[Link]
Sources
- 1. Buy 9-Phenyl-9H-carbazole-3-carboxylic acid [smolecule.com]
- 2. mdpi.com [mdpi.com]
- 3. A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications - Materials Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QM00399J [pubs.rsc.org]
- 4. daneshyari.com [daneshyari.com]
- 5. osti.gov [osti.gov]
- 6. Synthesis and characterization of carbazole-based dendrimers as bipolar host materials for green phosphorescent organic light emitting diodes [html.rhhz.net]
Application Note: Decarboxylative Cross-Coupling of Carbazole-3-Carboxylic Acids
Abstract & Introduction
This application note details the protocol for the palladium-catalyzed decarboxylative cross-coupling of carbazole-3-carboxylic acids with aryl halides. Unlike traditional Suzuki-Miyaura couplings that require unstable organoboron reagents, this methodology utilizes stable, abundant carboxylic acids as pro-nucleophiles.
The C3-position of the carbazole scaffold is a privileged motif in medicinal chemistry (e.g., Murrayafoline A analogues) and materials science (hole-transport materials for OLEDs). While the electron-rich nature of the carbazole nucleus facilitates electrophilic substitution, regioselective arylation at C3 via decarboxylation offers a complementary and highly specific route, avoiding the regioselectivity issues common in direct C-H activation.
Mechanistic Principles
The reaction operates via a dual-catalytic or cooperative mechanism, typically involving a Palladium (Pd) cycle for cross-coupling and a Silver (Ag) or Copper (Cu) mediator for decarboxylation.
The Dual-Cycle Pathway
-
Decarboxylation (Ag-Cycle): The carbazole-3-carboxylic acid undergoes deprotonation followed by silver-mediated decarboxylation. The electron-donating nitrogen atom ( para to the carboxyl group) stabilizes the transition state, facilitating the extrusion of
to form a Carbazolyl-Ag(I) intermediate. -
Oxidative Addition (Pd-Cycle): The Pd(0) catalyst performs oxidative addition into the Aryl Halide (Ar-X) bond.
-
Transmetallation: The Carbazolyl-Ag(I) species transfers the carbazole nucleophile to the Pd(II) center.
-
Reductive Elimination: The C-C bond is formed, releasing the biaryl product and regenerating Pd(0).
Mechanistic Diagram
The following diagram illustrates the interplay between the decarboxylative activation and the cross-coupling cycle.
Figure 1: Dual-metallic mechanism showing the convergence of the Silver-mediated decarboxylation and Palladium-catalyzed coupling cycles.
Optimization & Critical Parameters
Success in this reaction relies on balancing the rate of decarboxylation with the rate of oxidative addition. If decarboxylation is too fast relative to transmetallation, protodecarboxylation (formation of carbazole without coupling) becomes the dominant side reaction.
Reaction Condition Screening (Representative Data)
The following table summarizes the impact of solvent and catalyst choices based on standard heteroaromatic carboxylic acid coupling protocols (e.g., Larrosa et al.).
| Entry | Catalyst (10 mol%) | Oxidant/Additive (0.5-2 eq) | Solvent | Temp (°C) | Yield (%) | Note |
| 1 | DMSO | 120 | 82 | Optimal | ||
| 2 | Toluene | 110 | 15 | Poor solubility of Ag salt | ||
| 3 | None | DMSO | 120 | <5 | No decarboxylation | |
| 4 | NMP/Quinoline | 160 | 65 | Requires higher temp (Goossen conditions) | ||
| 5 | DMF | 120 | 70 | Slightly lower yield than DMSO |
Key Insight: DMSO is the preferred solvent as it stabilizes the polar transition states and improves the solubility of silver salts.
Detailed Experimental Protocol
Target Reaction: Coupling of N-methylcarbazole-3-carboxylic acid with 4-iodoanisole.
Reagents & Equipment[1]
-
Substrate: N-Methylcarbazole-3-carboxylic acid (1.0 equiv, 0.5 mmol)
-
Coupling Partner: 4-iodoanisole (1.2 equiv, 0.6 mmol)
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [
] (10 mol%) -
Additive: Silver Carbonate [
] (2.0 equiv) -
Solvent: Anhydrous DMSO (degassed)
-
Vessel: Schlenk tube or pressure vial with Teflon cap.
Step-by-Step Procedure
-
Preparation (Glovebox/Schlenk): Flame-dry a 10 mL Schlenk tube and allow it to cool under a stream of argon.
-
Charging Solids: Add N-methylcarbazole-3-carboxylic acid (112.6 mg, 0.5 mmol), 4-iodoanisole (140.4 mg, 0.6 mmol),
(275.7 mg, 1.0 mmol), and (57.8 mg, 0.05 mmol) to the tube.-
Note:
is light-sensitive; minimize exposure.
-
-
Solvent Addition: Evacuate and backfill with argon three times. Add anhydrous DMSO (3.0 mL) via syringe.
-
Critical: DMSO must be dry. Water promotes protodecarboxylation.
-
-
Reaction: Seal the tube and place it in a pre-heated oil bath at 120°C . Stir vigorously for 12–16 hours.
-
Visual Check: The reaction mixture usually turns dark brown/black as Pd(0) species form.
-
-
Workup:
-
Cool the mixture to room temperature.
-
Dilute with Ethyl Acetate (20 mL).
-
Filter through a pad of Celite to remove silver salts and palladium black. Wash the pad with additional Ethyl Acetate.
-
Wash the filtrate with water (3 x 15 mL) to remove DMSO, followed by brine (1 x 15 mL).
-
Dry over
, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
Troubleshooting & Quality Control
| Observation | Root Cause | Corrective Action |
| Product is Carbazole (H-substituted) | Protodecarboxylation | Solvent is wet or reaction temp is too high. Dry DMSO over molecular sieves. Lower temp to 100°C. |
| Low Conversion | Catalyst Poisoning | Ensure effective degassing. |
| Homocoupling of Aryl Halide | Oxidative Coupling | Reduce Ag loading or switch to |
| Silver Mirror on Glass | Ag reduction | Normal byproduct. Remove with dilute |
References
-
Cornella, J., Sanchez, C., & Larrosa, I. (2009).[1] Silver-Catalyzed Protodecarboxylation of Heteroaromatic Carboxylic Acids. Organic Letters, 11(24), 5710–5713. Link
-
Goossen, L. J., Deng, G., & Levy, L. M. (2006). Synthesis of Biaryls via Catalytic Decarboxylative Coupling.[2] Science, 313(5787), 662–664. Link
-
Becht, J.-M., Catala, C., Le Drian, C., & Wagner, A. (2007). Decarboxylative Cross-Coupling Reactions of Heteroaromatic Carboxylic Acids. Organic Letters, 9(9), 1781–1783. Link
-
Tapia, R. A., et al. (2002). Synthesis of the carbazole alkaloid murrayafoline A. Journal of the Chemical Society, Perkin Transactions 1, 2002, 1057-1060. (Context for alkaloid relevance). Link
-
Forgione, P., & Bilodeau, F. (2006). Decarboxylative Cross-Couplings of Heteroaromatic Carboxylic Acids. Journal of the American Chemical Society, 128(41), 13386–13387. Link
Sources
Friedel-Crafts acylation vs. direct carboxylation of 9-phenylcarbazole
Executive Summary
The functionalization of 9-phenylcarbazole (9-PhCz) at the C-3 position is a critical gateway in the synthesis of optoelectronic materials (OLED host materials) and pharmaceutical pharmacophores. This Application Note provides a technical comparison between two distinct methodologies for introducing carbonyl functionalities: the classical Friedel-Crafts (F-C) Acylation and the emerging Direct C-H Carboxylation .
While F-C acylation remains the industrial standard for generating ketone derivatives (e.g., 3-acetyl-9-phenylcarbazole), Direct Carboxylation using CO₂ represents a "green" atom-economical shift toward carboxylic acids. This guide details optimized protocols for both, analyzing the mechanistic divergence, regioselectivity, and scalability of each approach.
Mechanistic & Regioselectivity Analysis
The 9-phenylcarbazole system presents a unique electrophilic landscape. The nitrogen lone pair activates the carbazole ring, directing electrophilic attack primarily to the C-3 and C-6 positions (para to the nitrogen).
-
Friedel-Crafts Acylation: Relies on the generation of a highly reactive acylium ion (
) using a stoichiometric Lewis acid ( ). The reaction is kinetically controlled and highly selective for C-3 mono-acylation due to the resonance stabilization of the sigma-complex. -
Direct C-H Carboxylation: Utilizes
as a C1 building block.[1] Unlike the acylium ion, is a weak electrophile. Effective functionalization requires either activation of the substrate (via C-H activation catalysts like Pd/Cu) or activation of (via Lewis acids).
Figure 1: Mechanistic Divergence & Regioselectivity Map
Detailed Experimental Protocols
Protocol A: Friedel-Crafts Acylation (Synthesis of 3-Acetyl-9-phenylcarbazole)
The Industry Standard for Ketone Synthesis
Principle: This protocol utilizes Aluminum Chloride (
Reagents & Materials:
-
9-Phenylcarbazole (10.0 g, 41.1 mmol)
-
Acetyl Chloride (3.5 mL, 49.3 mmol, 1.2 equiv)
-
Aluminum Chloride, anhydrous (6.6 g, 49.3 mmol, 1.2 equiv)
-
Dichloromethane (DCM), anhydrous (100 mL)
-
2M HCl (for quenching)
Step-by-Step Workflow:
-
Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and pressure-equalizing addition funnel.
-
Lewis Acid Suspension: Charge the flask with
(6.6 g) and anhydrous DCM (50 mL). Cool to 0°C using an ice bath. -
Electrophile Formation: Add Acetyl Chloride (3.5 mL) dropwise to the suspension. Stir for 15 minutes. Observation: The suspension may clarify slightly as the acylium complex forms.
-
Substrate Addition: Dissolve 9-phenylcarbazole (10.0 g) in DCM (50 mL). Add this solution dropwise to the reaction mixture over 30 minutes, maintaining internal temperature < 5°C.
-
Critical Control Point: Rapid addition can lead to local overheating and di-acylation (3,6-diacetyl byproduct).
-
-
Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (RT). Stir for 4 hours. Monitor by TLC (Hexane/EtOAc 4:1).
-
Quenching: Cool the mixture back to 0°C. Slowly pour the reaction mixture into a beaker containing 200 mL of ice-cold 2M HCl. Caution: Vigorous HCl gas evolution.
-
Workup: Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL). Combine organics, wash with saturated
and brine, then dry over . -
Purification: Concentrate in vacuo. Recrystallize the crude solid from Ethanol or purify via flash chromatography (SiO2, Hexane/DCM gradient).
Expected Yield: 85-92%
Data:
Protocol B: Direct C-H Carboxylation (Synthesis of 9-Phenylcarbazole-3-carboxylic acid)
The Modern "Green" Approach
Principle: This protocol employs a Transition Metal (Pd or Cu) catalyst to activate the C-3 C-H bond, allowing insertion of
Reagents & Materials:
-
9-Phenylcarbazole (1.0 g, 4.1 mmol)
- (5 mol %)
-
Ligand: Butyl-di-1-adamantylphosphine (
) (10 mol %) - (1.5 equiv)
- (Balloon pressure, ~1 atm)[2]
-
Solvent: Mesitylene or DMF (10 mL)
Step-by-Step Workflow:
-
Catalyst Prep: In a glovebox or under strict Argon flow, charge a Schlenk tube with
(46 mg), Ligand (147 mg), (2.0 g), and 9-phenylcarbazole (1.0 g). -
Atmosphere Exchange: Evacuate the tube and refill with
(repeat 3 times). Attach a balloon. -
Reaction: Add solvent (Mesitylene, 10 mL) via syringe. Heat the sealed system to 120°C for 16-24 hours.
-
Note: High temperature is often required to overcome the activation energy of the C-H bond insertion.
-
-
Workup: Cool to RT. Dilute with EtOAc (20 mL) and 1M HCl (20 mL) to protonate the carboxylate salt.
-
Extraction: Extract the aqueous phase with EtOAc (3 x 20 mL). The product is in the organic phase as the free acid.
-
Purification: The crude product often requires column chromatography (DCM/MeOH 95:5) or acid-base extraction (dissolve in NaOH, wash with DCM, re-acidify aqueous layer to precipitate product).
Expected Yield: 60-75% (Substrate dependent)
Data: IR Spectrum shows broad O-H stretch (2500-3300
Comparative Analysis & Decision Matrix
The choice between these two methods depends on the desired functional group (Ketone vs. Acid) and the available equipment.
| Feature | Friedel-Crafts Acylation (Protocol A) | Direct C-H Carboxylation (Protocol B) |
| Primary Product | 3-Acetyl-9-phenylcarbazole (Ketone) | 9-Phenylcarbazole-3-carboxylic acid |
| Atom Economy | Moderate (Stoichiometric | High (Uses |
| Regioselectivity | Excellent (C-3 > 99%) | Good (C-3 major, potential C-6 minor) |
| Scalability | High (Kg scale is routine) | Low/Medium (Gas mass transfer limits) |
| Operational Risk | Moisture sensitive, HCl gas evolution | High temperature, CO2 containment |
| Cost | Low (Reagents are commodities) | High (Pd catalyst & Ligands) |
Figure 2: Operational Workflow Comparison
Expert Tips & Troubleshooting
-
Moisture Control (F-C Acylation):
is extremely hygroscopic. A "smoking" catalyst indicates partial hydrolysis, which will stall the reaction. Always use fresh, yellow/grey granular and handle under inert gas. -
Controlling Di-substitution: In F-C acylation, if the 3,6-diacetyl product is observed, reduce the reaction temperature to -10°C and ensure strictly 1.0-1.1 equivalents of Acetyl Chloride are used. The second acylation is slower due to the electron-withdrawing nature of the first acetyl group, but it will occur with excess reagent/heat.
-
CO2 Purity (Carboxylation): Use "Bone Dry" grade
. Trace water in the stream can deactivate the Pd-catalyst or quench the reactive organometallic intermediate. -
Alternative Route: If Direct C-H Carboxylation yields are poor, the industry "fallback" is Lithiation-Trapping : Treat 9-PhCz with
at -78°C, then bubble . This is not catalytic but is highly reliable for making the acid [1].
References
-
Synthesis of 3,6-diacetyl-9-phenyl-carbazole via Friedel-Crafts Acylation: Source: Royal Society of Chemistry (RSC) / BenchChem Protocols. URL:[Link]
-
Transition Metal-Catalyzed Direct Functionalization of Carbazoles: Source: National Institutes of Health (NIH) / PubMed. URL:[Link]
-
Direct C-H Carboxylation of Aromatic Compounds with CO2: Source: PMC / NIH (Review of mechanisms including AlCl3 and Pd mediated pathways). URL:[Link]
-
Friedel-Crafts Acylation Mechanism and Limitations: Source: Master Organic Chemistry. URL:[Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of 9-Phenyl-9H-carbazole-3-carboxylic acid by Recrystallization
Welcome to the Technical Support Center for the purification of 9-Phenyl-9H-carbazole-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the recrystallization of this compound. Our goal is to equip you with the scientific rationale and practical steps to achieve high purity and yield in your experiments.
Troubleshooting Guide
This section addresses specific issues that may arise during the recrystallization of 9-Phenyl-9H-carbazole-3-carboxylic acid.
Problem 1: The Compound "Oils Out" Instead of Crystallizing.
Symptom: Upon cooling the hot, saturated solution, the compound separates as a liquid (an oil) rather than forming solid crystals. This is a common challenge when the melting point of the compound is lower than the boiling point of the solvent.[1]
Possible Causes & Solutions:
-
Inappropriate Solvent Choice: The boiling point of your chosen solvent may be too high relative to the melting point of your compound.
-
Cooling Rate is Too Rapid: Placing the hot flask directly into an ice bath can induce "oiling out" instead of crystallization.[1]
-
Solution: Allow the solution to cool slowly to room temperature before further cooling in an ice bath. Insulating the flask can help to slow down the cooling process.[1]
-
-
Presence of Impurities: Impurities can depress the melting point of the compound and interfere with the formation of the crystal lattice.[1]
-
Solution: Attempt to remove impurities before recrystallization. This can be achieved by washing the crude product or using activated charcoal to remove colored impurities.[1]
-
Problem 2: No Crystals Form Upon Cooling.
Symptom: The solution remains clear even after cooling, and no solid material precipitates.
Possible Causes & Solutions:
-
Too Much Solvent: This is the most common reason for crystallization failure.[1][3] An excessive amount of solvent will keep the compound dissolved even at low temperatures.
-
Solution: Reduce the volume of the solvent by evaporation (e.g., using a rotary evaporator or a gentle stream of nitrogen) and then attempt the crystallization again.[3]
-
-
Supersaturation: The cooled solution may be supersaturated, meaning it contains more dissolved compound than it should at that temperature, but crystal growth has not been initiated.
-
Solution 1: Seeding: Add a "seed crystal" of pure 9-Phenyl-9H-carbazole-3-carboxylic acid to the solution to provide a nucleation site for crystal growth.[2][4][5]
-
Solution 2: Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-solvent interface. The microscopic scratches on the glass can provide nucleation sites.[2][4]
-
-
Insufficient Cooling: The temperature may not be low enough to significantly decrease the compound's solubility.
-
Solution: After cooling to room temperature, place the flask in an ice bath for an extended period.[4]
-
Problem 3: Very Low or No Yield of Crystals.
Symptom: Only a small amount of crystals form, or none at all, resulting in a poor recovery of the purified product.
Possible Causes & Solutions:
-
Premature Crystallization During Hot Filtration: If you performed a hot filtration to remove insoluble impurities, the product may have crystallized on the filter paper or in the funnel.
-
Solution: Ensure the filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated. Use a small excess of hot solvent before filtering to prevent premature crystallization.[1]
-
-
Incomplete Crystallization: Not all of the dissolved product has precipitated out of the solution.
-
Solution: Concentrate the mother liquor (the remaining solution after filtration) and cool it again to recover a second crop of crystals. Be aware that this second crop may be less pure than the first.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing 9-Phenyl-9H-carbazole-3-carboxylic acid?
The ideal solvent for recrystallization is one in which the compound is highly soluble at elevated temperatures and poorly soluble at lower temperatures.[6] For carbazole derivatives, common and effective solvents include ethanol, isopropanol, and acetone.[7] A mixture of solvents, such as ethanol/water or hexane/ethyl acetate, can also be effective.[8] It is highly recommended to perform a small-scale solvent screening to determine the optimal solvent or solvent system for your specific sample.
Q2: How do I perform a solvent screening for recrystallization?
Protocol: Solvent Screening for Crystallization [2]
-
Sample Preparation: Place a small amount (5-10 mg) of your crude 9-Phenyl-9H-carbazole-3-carboxylic acid into several small test tubes.
-
Solvent Addition: To each test tube, add a different potential solvent (e.g., ethanol, acetone, ethyl acetate, toluene, hexane) dropwise. Start with a small volume (e.g., 0.1 mL).
-
Solubility at Room Temperature: Observe if the compound dissolves completely at room temperature. If it does, that solvent is likely too good for recrystallization and will result in low recovery.
-
Solubility at Elevated Temperature: If the compound is insoluble at room temperature, gently heat the test tube. If the compound dissolves completely upon heating, it is a potentially good solvent.
-
Crystallization upon Cooling: Allow the hot solution to cool to room temperature and then in an ice bath. A good solvent will result in the formation of a significant amount of crystals.
Q3: What analytical techniques are best for assessing the purity of my final product?
To assess the purity of your recrystallized 9-Phenyl-9H-carbazole-3-carboxylic acid, a combination of techniques is recommended:
-
Melting Point Analysis: A pure compound will have a sharp and narrow melting point range that corresponds to the literature value. Impurities will typically cause the melting point to be depressed and broadened.[5]
-
Thin-Layer Chromatography (TLC): TLC can be used to quickly assess the number of components in your sample. A pure compound should ideally show a single spot.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful techniques for determining the structure and purity of your compound. The absence of impurity peaks in the NMR spectrum is a strong indicator of high purity.
-
High-Performance Liquid Chromatography (HPLC): HPLC provides a quantitative measure of purity by separating the main compound from any impurities.
Q4: My recrystallized product is colored. How can I remove the color?
Colored impurities can often be removed by treating the hot solution with activated charcoal.[8][9]
Protocol: Decolorization with Activated Charcoal
-
Dissolve your crude 9-Phenyl-9H-carbazole-3-carboxylic acid in the minimum amount of hot recrystallization solvent.
-
Remove the flask from the heat source and allow it to cool slightly.
-
Add a small amount of activated charcoal (a spatula tip is usually sufficient) to the hot solution.
-
Reheat the solution to boiling for a few minutes.
-
Perform a hot filtration to remove the activated charcoal.
-
Allow the clear, colorless filtrate to cool and crystallize as usual.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the purification of 9-Phenyl-9H-carbazole-3-carboxylic acid by recrystallization.
Caption: A troubleshooting decision tree for recrystallization.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₁₉H₁₃NO₂ | N/A |
| Molecular Weight | 287.31 g/mol | N/A |
| Appearance | White to off-white solid | [10] |
| Melting Point | 276-278 °C (for 9H-carbazole-3-carboxylic acid) | [10] |
Note: The melting point of 9-Phenyl-9H-carbazole-3-carboxylic acid may differ from the parent 9H-carbazole-3-carboxylic acid. It is crucial to determine the melting point of your synthesized and purified material and compare it to a reliable reference if available.
References
- Google Patents. (1949). Purification of carbazole.
-
ChemSynthesis. (n.d.). 9-phenyl-9H-carbazole. Retrieved from [Link]
-
NSF PAR. (2022). Assessing Carbazole Derivatives as Single-Electron Photoreductants. Retrieved from [Link]
-
University of Missouri–St. Louis. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]
-
The Royal Society of Chemistry. (2015). Supporting Information. Retrieved from [Link]
-
University of Calgary. (n.d.). RECRYSTALLISATION. Retrieved from [Link]
-
ChemBK. (2024). (9-phenyl)carbazole-3-boronic acid. Retrieved from [Link]
-
Professor Dave Explains. (2022, December 5). Recrystallization and Melting Point Analysis [Video]. YouTube. Retrieved from [Link]
-
University of York. (n.d.). Problems with Recrystallisations. Retrieved from [Link]
-
Course Hero. (n.d.). Recrystallization pre/post lab questions. Retrieved from [Link]
-
Reddit. (2014, August 4). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad?. r/chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Carbazole. Retrieved from [Link]
- Google Patents. (2014). Preparation method of N-phenyl-3-bromocarbazole.
-
Iraqi Journal of Science. (n.d.). Synthesis of new 9H-Carbazole derivatives. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 9H-Carbazole, 9-ethyl-3,6-dimethyl-. Retrieved from [Link]
-
ResearchGate. (2021). Experimental No. (4) Recrystallization. Retrieved from [Link]
-
PraxiLabs. (2022). Recrystallization Definition, Principle &Purpose. Retrieved from [Link]
-
Physical Chemistry Research. (2023). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model. Retrieved from [Link]
-
Michigan State University. (n.d.). Carboxylic Acid Reactivity. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 4. westfield.ma.edu [westfield.ma.edu]
- 5. youtube.com [youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. praxilabs.com [praxilabs.com]
- 10. 9H-CARBAZOLE-3-CARBOXYLIC ACID CAS#: 51035-17-7 [m.chemicalbook.com]
Solving solubility issues of carbazole carboxylic acids in NMR solvents
A Senior Application Scientist's Guide to Overcoming Solubility Challenges
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address a common yet significant hurdle in the characterization of carbazole-based compounds: the poor solubility of carbazole carboxylic acids in standard NMR solvents. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical reasoning to empower you to make informed decisions in your own experimental design.
Introduction: The Solubility Conundrum
Carbazole carboxylic acids are a vital class of molecules in medicinal chemistry and materials science, often exhibiting promising biological activities.[1][2] However, their structure presents a unique challenge for NMR analysis. The large, rigid, and planar carbazole core is inherently hydrophobic, while the carboxylic acid moiety introduces a highly polar, hydrogen-bonding group.[3][4] This duality often leads to strong intermolecular interactions (like hydrogen-bonded dimers) and a robust crystal lattice, resulting in poor solubility in many common deuterated solvents. This guide is designed to help you navigate these issues effectively.
Frequently Asked Questions (FAQs)
Q1: Why is my carbazole carboxylic acid insoluble in deuterated chloroform (CDCl₃), the most common NMR solvent?
A: This is the most frequent issue users encounter. The insolubility stems from a fundamental polarity mismatch. CDCl₃ is a relatively non-polar solvent and cannot effectively disrupt the strong intermolecular hydrogen bonds that carboxylic acids form with each other.[4][5] Furthermore, residual acid in some grades of CDCl₃ can suppress the dissolution of an already acidic analyte.[6][7] Your compound would rather interact with itself than with the solvent, so it remains a solid.
Q2: What are the best "first-choice" solvents to try after CDCl₃ fails?
A: You should immediately move to highly polar, hydrogen-bond accepting solvents. The top candidates are:
-
Deuterated Dimethyl Sulfoxide (DMSO-d₆): This is often the most successful choice. Its high polarity and strong hydrogen-bond accepting character are excellent for solvating polar molecules and those with acidic protons.[8][9]
-
Deuterated Methanol (CD₃OD): Another excellent polar, protic solvent that can effectively solvate the carboxylic acid group.
-
Deuterated Acetone (Acetone-d₆): A good moderately polar option that can dissolve a wide range of compounds.[5][10]
Q3: I see a very broad signal between 10-13 ppm, or sometimes no signal at all for my carboxylic acid proton. Is this normal?
A: Yes, this is entirely normal and expected for a carboxylic acid proton (-COOH). This proton is acidic and undergoes rapid chemical exchange with any trace amounts of water in the NMR solvent or with the deuterium atoms of protic solvents like CD₃OD or D₂O.[11][12] This exchange process leads to significant signal broadening. In solvents like D₂O, the proton will completely exchange for a deuterium atom and become "invisible" in the ¹H NMR spectrum.[5][11] Its characteristic downfield shift (10-13 ppm) is due to strong deshielding effects.[13][14]
Q4: Can I gently heat the NMR tube to improve solubility?
A: Yes, gentle heating with a heat gun can be an effective way to increase the solubility of a stubborn compound. However, exercise caution. Some compounds may be thermally unstable and could decompose. More commonly, a compound that dissolves upon heating may precipitate or "crash out" of the solution upon cooling to the spectrometer's probe temperature, leading to signal broadening and poor resolution. It is a useful trick but should be employed carefully.
In-Depth Troubleshooting Guide
This section addresses more complex solubility problems with detailed, validated solutions. The core principle we will exploit is the acidic nature of the carboxylic acid group.
Problem: My compound remains insoluble or poorly soluble even in polar solvents like DMSO-d₆.
This indicates that very strong intermolecular forces are at play, likely a highly stable crystal lattice. In this scenario, we must chemically modify the analyte in-situ to disrupt these forces.
Solution A: pH Adjustment and Salt Formation
The Causality: The most powerful technique is to deprotonate the carboxylic acid to form a carboxylate salt.[15] When a base removes the acidic proton, the neutral R-COOH group is converted into an ionic R-COO⁻ salt.[16] This charged species is dramatically more polar and, consequently, much more soluble in polar solvents like DMSO-d₆ or D₂O.[4][16][17] This simple acid-base reaction can make a world of difference in solubility.[16]
Experimental Protocol: See Protocol 1: In-situ Salt Formation for NMR Analysis .
Trustworthiness: This method is self-validating. The successful dissolution of your compound is direct proof of efficacy. Be aware that deprotonation will induce changes in the chemical shifts of protons near the carboxylic acid group, which is valuable data reflecting the electronic change in the molecule.
Solution B: Employing Basic Solvents or Co-solvents
The Causality: Sometimes, the solvent itself can perform the role of the base.
-
Pyridine-d₅: This solvent is a weak base and can effectively deprotonate the carboxylic acid, forming a pyridinium salt in situ while also acting as the bulk solvent.[18]
-
Co-Solvent Addition: If you need to use a less polar solvent like CDCl₃, adding a small amount (a few drops) of a highly polar, basic solvent like DMSO-d₆ or Pyridine-d₅ can be enough to disrupt the crystal lattice and solvate the acid group without drastically altering the overall magnetic environment of the bulk solvent.
Problem: My compound needs to be analyzed in a non-polar solvent for structural comparison, but it is completely insoluble.
In cases where the acidic proton is not the focus of the study and a non-polar environment is required, a chemical derivatization is the most robust solution.
Solution: Chemical Derivatization to an Ester
The Causality: By converting the highly polar, hydrogen-bonding carboxylic acid (-COOH) into a less polar and non-hydrogen-bonding methyl ester (-COOCH₃), you fundamentally alter the molecule's physical properties.[11][19] The resulting ester is significantly more soluble in non-polar solvents like CDCl₃ or Benzene-d₆.[11] This allows for high-resolution analysis in a solvent that was previously unusable.
Data Summary
The choice of solvent is the first and most critical step in preparing a high-quality NMR sample. [9][20]
| Deuterated Solvent | Abbreviation | Typical Residual ¹H Peak (ppm) | Polarity | Key Characteristics & Best Use Case |
|---|---|---|---|---|
| Chloroform-d | CDCl₃ | 7.26 (singlet) | Low | Standard for non-polar to moderately polar organic compounds. Poor for carboxylic acids. [5][8] |
| Dimethyl Sulfoxide-d₆ | DMSO-d₆ | 2.50 (pentet) | High | Excellent for highly polar compounds, including carboxylic acids and salts. Strong H-bond acceptor. [8] |
| Methanol-d₄ | CD₃OD | 3.31 (pentet), 4.87 (singlet, H₂O) | High | Good for polar, H-bonding compounds. Will exchange with -COOH proton. |
| Deuterium Oxide | D₂O | ~4.79 (singlet, HDO) | High | For water-soluble compounds and salts. Will completely exchange with all labile protons (-OH, -NH, -COOH). [5] |
| Acetone-d₆ | (CD₃)₂CO | 2.05 (pentet) | Medium | Good all-purpose solvent for compounds of intermediate polarity. [5][10] |
| Pyridine-d₅ | C₅D₅N | 8.74, 7.58, 7.22 | Medium | Acts as both a solvent and a weak base; useful for forming salts in situ. [18]|
Key Experimental Protocols
Protocol 1: In-situ Salt Formation for NMR Analysis
Objective: To dissolve an insoluble carbazole carboxylic acid in a polar solvent by converting it to its corresponding salt.
-
Initial Attempt: Add ~5-10 mg of your carbazole carboxylic acid to ~0.7 mL of DMSO-d₆ in a vial. Vortex to check for solubility. If it does not dissolve, proceed.
-
Base Addition: Add a small, precisely measured amount of a suitable base.
-
Option A (Volatile Base): Add 1.1 equivalents of triethylamine (TEA) or diisopropylethylamine (DIPEA). These are good for proof-of-concept but will add large signals to your spectrum.
-
Option B (Deuterated Base): For a cleaner spectrum, use a deuterated base. Add 1 drop of Pyridine-d₅ to the DMSO-d₆ suspension.
-
Option C (Aqueous System): If using D₂O, add 1.1 equivalents of a 40 wt% NaOD in D₂O solution using a microliter syringe.
-
-
Dissolution: Vortex the mixture thoroughly. The solid should dissolve as the salt is formed. Gentle warming may assist the process.
-
Transfer & Analysis: Once fully dissolved, filter the solution into an NMR tube (see Protocol 3) and acquire the spectrum. Note the changes in chemical shifts for protons near the newly formed carboxylate group.
Protocol 2: Methyl Ester Derivatization for NMR Analysis
Objective: To convert the carboxylic acid to a methyl ester, enabling solubility in non-polar solvents.
⚠️ Safety First: This protocol uses (Trimethylsilyl)diazomethane, which is a safer alternative to diazomethane but is still toxic and a potential carcinogen. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Preparation: In a small vial, dissolve ~10 mg of your carbazole carboxylic acid in a mixture of 1 mL Toluene and 0.25 mL Methanol.
-
Derivatization: While stirring the solution, slowly add (Trimethylsilyl)diazomethane (2.0 M solution in hexanes) dropwise until a faint yellow color persists, indicating a slight excess of the reagent. The reaction is typically accompanied by nitrogen gas evolution.
-
Quenching: Let the reaction stir for 30 minutes at room temperature. Quench any remaining reagent by adding a few drops of acetic acid until the yellow color disappears.
-
Workup: Remove the solvent under reduced pressure (rotary evaporator) or with a stream of nitrogen.
-
NMR Sample Prep: Dissolve the resulting crude solid (the methyl ester) in ~0.7 mL of CDCl₃. Filter the solution into an NMR tube (Protocol 3) and acquire the spectrum.
Protocol 3: Filtration of NMR Samples
Objective: To remove particulate matter from the sample solution to ensure high-resolution spectra.
-
Prepare the Filter: Take a clean glass Pasteur pipette. Tightly pack a small piece of cotton or glass wool into the narrow part of the pipette. Use a second pipette or a wire to push it down securely. [21][22]2. Prepare the Solution: Dissolve your compound (or the product from Protocol 1 or 2) in slightly more than the final required volume of deuterated solvent (~0.8 mL) in a separate clean vial. [21]3. Filter: Place the filter pipette into the NMR tube. Transfer the solution from the vial into the top of the filter pipette.
-
Transfer: Use a pipette bulb to gently push the solution through the filter and directly into the NMR tube. [22]5. Final Volume: Adjust the solvent height in the NMR tube to be at least 4.5-5 cm. [22]Cap the tube and invert several times to ensure a homogeneous solution. Your sample is now ready for analysis.
References
- Oreate AI Blog. (2026, February 17).
- Allan Chemical Corporation. (2025, October 7).
- UCHEM. (2025, August 28).
- Isotope Science / Alfa Chemistry. (2026, January 5).
- Tagliavini, E., et al. (2006, March 29). Functional group analysis by H NMR/chemical derivatization for the characterization of organic aerosol from the SMOCC field campaign.
- bioRxiv. (2025, September 17).
- Merck Millipore. NMR Solvents.
- TCI AMERICA.
- Michigan State University Chemistry Department. NMR Spectroscopy.
- Thermo Fisher Scientific. Derivatization Reagents for Carboxylic Acids and Carboxamides.
- University of Alberta Department of Chemistry.
- University of Durham. How to make an NMR sample.
- University of Rochester Chemistry Department. How to Get a Good 1H NMR Spectrum.
- DOI. (2025, September 18). Sustainable Strategies for Carbazole Synthesis: A Green Chemistry Perspective.
- Aston University. (2012). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston Research Explorer.
- MIT OpenCourseWare.
- Kanchani, J., & Subha, M. C. S. (2021).
- Chemistry LibreTexts. Carboxylic acid NMR.
- Dakin, L., & Lahue, B. Product Class 3: Carboxylic Acid Salts. In Science of Synthesis.
- Wikipedia. Carboxylic acid.
- University College London.
- National Center for Biotechnology Information. (2018). Characterization of Acid-neutralizing Basic Monomers in Co-solvent Systems by NMR. PMC.
- NC State University Libraries. 20.8 Spectroscopy of Carboxylic Acids and Nitriles.
- Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
Sources
- 1. biorxiv.org [biorxiv.org]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 4. Carboxylic acid - Wikipedia [en.wikipedia.org]
- 5. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 6. How To [chem.rochester.edu]
- 7. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 8. Deuterated Solvents for NMR: Guide - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 9. myuchem.com [myuchem.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. acp.copernicus.org [acp.copernicus.org]
- 12. Chemistry: Carboxylic acid NMR [openchemistryhelp.blogspot.com]
- 13. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Thieme E-Books & E-Journals [thieme-connect.de]
- 16. The Dance of Acids and Bases: Unpacking Carboxylic Acid Salt Formation - Oreate AI Blog [oreateai.com]
- 17. research.aston.ac.uk [research.aston.ac.uk]
- 18. Deuterated Compounds for NMR | TCI AMERICA [tcichemicals.com]
- 19. Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4 | Thermo Fisher Scientific - TW [thermofisher.com]
- 20. NMR Spectroscopy [www2.chemistry.msu.edu]
- 21. Sample Preparation [nmr.chem.ualberta.ca]
- 22. How to make an NMR sample [chem.ch.huji.ac.il]
Removing unreacted 9-phenylcarbazole from carboxylic acid product
Topic: Removal of Unreacted 9-Phenylcarbazole from Carboxylic Acid Products
Executive Summary
You are encountering a common purification challenge in organic electronics and medicinal chemistry synthesis: separating a highly lipophilic, neutral aromatic system (9-phenylcarbazole ) from a polar, ionizable carboxylic acid product.[1]
Because 9-phenylcarbazole (9-PhCz) lacks acidic protons and basic lone pairs (due to nitrogen lone pair delocalization into the aromatic system), it remains neutral across the entire pH spectrum used in standard workups. We can exploit this inertness against the switchable solubility of your carboxylic acid product.[2]
Part 1: Diagnostic & Property Analysis
Before initiating the protocol, verify the physicochemical divergence between your impurity and product. This divergence is the mechanism of separation.[3]
| Feature | Impurity: 9-Phenylcarbazole | Product: Carboxylic Acid (R-COOH) |
| Electronic State | Neutral / Non-ionizable | Acidic (pKa ~4–5) |
| Organic Solubility | High (DCM, EtOAc, Toluene) | High (in neutral protonated form) |
| Aqueous Solubility | Negligible (Hydrophobic) | High (only at pH > 8 as R-COO⁻) |
| Chromatography (SiO₂) | High R_f (Elutes in non-polar solvent) | Low R_f (Streaks without modifier) |
Part 2: Primary Protocol – Acid-Base Extraction
Recommended for: Bulk removal (>95%) of 9-phenylcarbazole.[1] Principle: Chemically switching the carboxylic acid into a water-soluble salt, leaving the neutral 9-phenylcarbazole in the organic layer.[4]
Step-by-Step Workflow
-
Dissolution: Dissolve the crude reaction mixture in a non-water-miscible organic solvent.
-
Basification (The Separation Step):
-
Transfer organic phase to a separatory funnel.[1][3][4][5][6]
-
Wash with 1M NaOH (or Saturated NaHCO₃ if your product contains base-sensitive groups).[1]
-
Mechanism:[1][5][7]R-COOH (org) + NaOH (aq) → R-COO⁻ Na⁺ (aq) + H₂O[1]
-
Result: The Product moves to the Aqueous Top Layer (if using DCM, aqueous is top; if EtOAc, aqueous is bottom). The Impurity (9-PhCz) stays in the Organic Layer .[1][6]
-
-
Phase Separation:
-
Drain the organic layer (containing 9-PhCz) and set it aside.[1] Do not discard yet.
-
Keep the aqueous layer (containing Product).
-
-
Organic Wash (Polishing):
-
Acidification (Product Recovery):
-
Isolation:
Visual Workflow (Logic Map)
Figure 1: Logic flow for the Acid-Base extraction separating neutral carbazoles from acidic products.
Part 3: Secondary Protocol – Flash Chromatography
Recommended for: Final polishing if extraction yields <98% purity, or if the product is an oil that traps impurities.[1]
The Challenge: Carboxylic acids interact strongly with the silanols (Si-OH) on silica gel, causing "streaking" (tailing) which overlaps with impurities. 9-Phenylcarbazole moves very fast (High R_f) in standard solvents.
The Solution: Acidify the mobile phase.
-
Stationary Phase: Standard Silica Gel (40–63 µm).[1]
-
Mobile Phase Modifier: Add 1% Acetic Acid (AcOH) or 0.5% Formic Acid to your eluent system (e.g., Hexane:EtOAc + 1% AcOH).[1]
-
Why: This keeps the carboxylic acid protonated (R-COOH), preventing it from binding to the basic sites on the silica. It tightens the band.[1]
-
-
Elution Order:
Part 4: Troubleshooting & FAQs
Q1: I tried the extraction, but I have a massive emulsion that won't separate. What now?
-
Cause: 9-Phenylcarbazole is bulky and aromatic; if your product has long alkyl chains, the mixture acts like a surfactant at basic pH.[1]
-
Fix:
Q2: My 9-phenylcarbazole is functionalized (e.g., brominated). Does this change the protocol?
-
Analysis: Halogens (Br, I) make the carbazole more lipophilic.[1] The extraction method becomes more effective because the impurity is even less likely to enter the water phase.
-
Exception: If the carbazole has amine or pyridine substituents, it will become basic.[1] In that case, the carbazole would also extract into the acid layer later. You would need to wash the initial organic layer with dilute acid first.
Q3: Can I use recrystallization instead?
-
Guidance: Yes, but it is specific to your product's crystallinity. 9-Phenylcarbazole is highly soluble in hot toluene and chlorinated solvents.[1] If your acid product is sparingly soluble in cold toluene, you can recrystallize the mixture from toluene. The 9-PhCz will stay in the mother liquor.
References
-
Acid-Base Extraction Theory : UMass Amherst.[1] Acid-Base Extraction: Separation of Carboxylic Acids and Neutral Compounds. Available at: [Link]
-
Carbazole Solubility Data : Journal of Chemical & Engineering Data. Solubility Behavior of 9-Phenylcarbazole in Monosolvents. ACS Publications.[1] Available at: [Link]
-
Chromatography of Acids : Teledyne ISCO.[1][8] Purification of Carboxylic Acids using Reverse Phase and Normal Phase Flash Chromatography. Available at: [Link]
-
General Workup Protocols : LibreTexts Chemistry. 4.8: Acid-Base Extraction. Available at: [Link]
Sources
- 1. 9-Phenylcarbazole | C18H13N | CID 70851 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. columbia.edu [columbia.edu]
- 8. teledyneisco.com [teledyneisco.com]
Technical Support Center: Optimizing Carbazole Carboxylic Acid Synthesis via Tandem Vilsmeier-Haack Oxidation
Welcome to the Application Support Center. As researchers and drug development professionals, you are likely aware that the term "Vilsmeier-Haack oxidation" is a practical shorthand for a highly reliable two-step tandem sequence : a Vilsmeier-Haack formylation followed by a targeted oxidation[1]. Direct one-pot oxidation of the carbazole skeleton is synthetically challenging due to the electron-rich nature of the aromatic system. Therefore, isolating the carbazole-3-carboxaldehyde intermediate before subjecting it to an oxidant (such as in a Pinnick or TBHP oxidation) is the gold standard for synthesizing carbazole-3-carboxylic acids[2],[3].
This guide provides field-proven, self-validating methodologies, quantitative data, and troubleshooting steps to ensure high-yield synthesis.
Process Overview & Mechanistic Pathway
To achieve regioselective functionalization at the C-3 position, the carbazole nitrogen must be protected (e.g., via an N-Boc or N-ethyl group). This directs the electrophilic chloroiminium ion exclusively to the para-position relative to the nitrogen lone pair[1]. Following aqueous hydrolysis, the resulting aldehyde is oxidized to the final carboxylic acid[3].
Caption: Two-step synthesis workflow: Vilsmeier-Haack formylation followed by targeted oxidation.
Standardized Experimental Protocols
Phase 1: Vilsmeier-Haack Formylation
Objective: Synthesis of N-Boc-carbazole-3-carboxaldehyde
Causality & Logic: The Vilsmeier reagent (chloroiminium ion) is highly moisture-sensitive and thermally unstable. It must be generated at 0 °C. Heating is only applied after the addition of the sterically hindered N-Boc-carbazole to drive the electrophilic aromatic substitution[1].
Step-by-Step Methodology:
-
Reagent Generation: Purge a dry round-bottom flask with N₂. Add anhydrous DMF (5.0 eq) and cool to 0 °C using an ice bath. Dropwise, add POCl₃ (1.5 eq) over 15 minutes.
-
Self-Validation Check: The solution will transition from colorless to pale yellow, confirming the formation of the Vilsmeier complex.
-
-
Substrate Addition: Stir the complex for 30 minutes at 0 °C. Slowly add N-Boc-carbazole (1.0 eq) dissolved in a minimal amount of anhydrous DMF.
-
Reaction Propagation: Remove the ice bath and heat the reaction mixture to 80 °C for 4–6 hours.
-
Self-Validation Check: Monitor via TLC (Hexane:EtOAc 4:1). The starting material (higher
) should completely disappear, replaced by a highly UV-active spot (lower ).
-
-
Quenching & Hydrolysis: Cool the mixture to room temperature and pour it slowly over crushed ice. Critical Step: Neutralize the acidic mixture using saturated aqueous NaOH until the pH reaches 7–8.
-
Causality: The intermediate iminium salt will not hydrolyze to the aldehyde in a highly acidic environment. Basic pH drives the hydrolysis[1].
-
-
Isolation: Extract with ethyl acetate (3x), wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Phase 2: Pinnick Oxidation
Objective: Conversion of Aldehyde to Carbazole-3-carboxylic acid
Causality & Logic: The Pinnick oxidation utilizes sodium chlorite (NaClO₂) as the oxidant. This generates hypochlorous acid (HOCl) as a highly reactive byproduct, which can aggressively chlorinate the electron-rich carbazole ring. Adding an excess of 2-methyl-2-butene acts as a sacrificial alkene scavenger to trap HOCl, preserving the integrity of the carbazole core.
Step-by-Step Methodology:
-
Preparation: Dissolve the isolated carbazole-3-carboxaldehyde (1.0 eq) in a mixture of tert-butanol and 2-methyl-2-butene (10.0 eq).
-
Buffer & Oxidant Addition: In a separate flask, dissolve NaClO₂ (2.5 eq) and NaH₂PO₄ (2.5 eq) in water. Add this aqueous solution dropwise to the organic mixture at room temperature.
-
Causality: NaH₂PO₄ buffers the reaction to mildly acidic conditions (pH ~4), which is the optimal thermodynamic window for NaClO₂ activation.
-
-
Reaction Propagation: Stir vigorously at room temperature for 2–4 hours.
-
Self-Validation Check: The reaction mixture will take on a distinct yellow tint due to the transient formation of chlorine dioxide (ClO₂) gas. TLC (DCM:MeOH 9:1) will confirm the disappearance of the aldehyde.
-
-
Workup: Remove volatile organics under reduced pressure. Dilute the aqueous residue with water and acidify to pH 2 using 1M HCl to protonate the carboxylic acid. Extract with ethyl acetate, dry, and concentrate to yield the pure carbazole-3-carboxylic acid[2],[3].
Quantitative Data & Reagent Optimization
For rapid reference, the following table summarizes the optimized stoichiometric and thermodynamic parameters required for both synthetic phases.
| Process Step | Reagent / Catalyst | Equivalents | Temperature | Time | Expected Yield |
| 1. Formylation | N-Protected Carbazole | 1.0 | - | - | - |
| 1. Formylation | POCl₃ | 1.5 | 0 °C | 4 - 6 h | 75 - 85% |
| 1. Formylation | Anhydrous DMF | 5.0 (Solvent) | 0 °C | - | - |
| 2. Oxidation | Carbazole-3-carboxaldehyde | 1.0 | - | - | - |
| 2. Oxidation | NaClO₂ | 2.5 | 20 °C - 25 °C | 2 - 4 h | 85 - 95% |
| 2. Oxidation | NaH₂PO₄ (Buffer) | 2.5 | 20 °C - 25 °C | - | - |
| 2. Oxidation | 2-methyl-2-butene | 10.0 | 20 °C - 25 °C | - | - |
Troubleshooting & FAQs
Q: Why am I observing chlorination on the carbazole ring during the oxidation step? A: This is a classic symptom of incomplete HOCl scavenging during the Pinnick oxidation. Ensure you are using a large excess (at least 10 equivalents) of 2-methyl-2-butene. If the issue persists, consider switching to a transition-metal-free tert-butylhydroperoxide (TBHP) oxidation protocol, which entirely avoids chlorine-based oxidants[2].
Q: My Vilsmeier-Haack reaction is yielding a mixture of 3-formyl and 3,6-diformyl carbazoles. How do I control regioselectivity? A: Over-formylation occurs when excess POCl₃ is used at elevated temperatures for prolonged periods. The C-6 position is the next most electron-rich site after C-3. To prevent this, strictly control your POCl₃ stoichiometry (do not exceed 1.5 eq) and halt the reaction immediately once TLC confirms the consumption of the starting material[1].
Q: The iminium intermediate is not hydrolyzing completely during the quench, leading to low aldehyde yields. What went wrong? A: The hydrolysis of the iminium salt is highly pH-dependent. If your quench is too acidic (often due to large amounts of unreacted POCl₃ generating HCl in water), the iminium salt remains stable and will not convert to the aldehyde. You must carefully neutralize the aqueous quench with saturated NaOH or sodium acetate until the pH paper reads exactly between 7 and 8[1].
Q: Can I perform the Vilsmeier-Haack reaction on an unprotected carbazole? A: It is highly discouraged. The free N-H group in carbazole can coordinate with POCl₃ or undergo direct N-formylation, leading to complex mixtures and poor yields at the C-3 position. Always utilize an N-alkyl (e.g., N-ethyl) or N-acyl (e.g., N-Boc) protecting group prior to formylation[1],[3].
References
-
Kaur, A., et al. Synthesis and Antimicrobial Evaluation of Novel Carbazole Based β-diketones and its Pyrazole Derivatives. ResearchGate / Croatica Chemica Acta.[Link]
Sources
Troubleshooting low conversion in hydrolysis of carbazole esters
Welcome to the Technical Support Center for the hydrolysis of carbazole esters. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during the conversion of carbazole esters to their corresponding carboxylic acids. This resource offers field-proven insights and scientifically-grounded explanations to help you optimize your reaction outcomes.
Introduction: The Chemistry of Carbazole Ester Hydrolysis
The hydrolysis of a carbazole ester is a nucleophilic acyl substitution reaction where the ester is cleaved to yield a carbazole carboxylic acid and an alcohol.[1] This transformation is fundamental in many synthetic pathways but can be prone to low conversion rates if not properly optimized. The reaction can be catalyzed by either acid or base, with each method having distinct advantages and disadvantages.[2][3][4]
-
Acid-Catalyzed Hydrolysis : This is a reversible equilibrium-driven process.[3][4][5] To drive the reaction to completion, a large excess of water is typically required, and the reaction is often heated under reflux with a dilute mineral acid like HCl or H₂SO₄.[2][4][6]
-
Base-Catalyzed Hydrolysis (Saponification) : This method is irreversible because the carboxylic acid product is deprotonated by the base to form a carboxylate salt.[3][7][8] This salt is unreactive towards the alcohol by-product, thus preventing the reverse reaction.[3] Common bases include sodium hydroxide (NaOH), potassium hydroxide (KOH), and lithium hydroxide (LiOH).[2][7][9]
Below, we address the most common questions and challenges associated with achieving high conversion in this critical reaction.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of low conversion in my carbazole ester hydrolysis?
Low conversion is most often due to an incomplete reaction. For acid-catalyzed hydrolysis, this can be due to the reaction not reaching equilibrium or the equilibrium favoring the starting materials.[3][4] For base-catalyzed hydrolysis (saponification), common culprits include insufficient base, short reaction times, low temperature, or poor solubility of the ester.[9][10]
Q2: My base-catalyzed hydrolysis (saponification) is sluggish or incomplete. What should I investigate first?
First, verify the stoichiometry and quality of your base. A 1:1 molar ratio of base to ester is the minimum, but an excess (typically 1.5 to 3 equivalents) is often used to ensure the reaction goes to completion.[9] Also, ensure your base is not old or has absorbed atmospheric CO₂, which would reduce its effective concentration. If the base is appropriate, consider issues with solubility or temperature.
Q3: I am observing the re-formation of my ester during the workup of an acid-catalyzed hydrolysis. Why is this happening?
This is a direct consequence of Le Châtelier's principle. Acid-catalyzed hydrolysis is a reversible reaction.[3][4] If you remove water during the workup and an excess of the alcohol by-product is present along with the acid catalyst, the equilibrium can shift back towards the ester (a process known as Fischer esterification).[2][3] To prevent this, ensure the acid catalyst is thoroughly neutralized and removed before concentrating the product.
Q4: Can the choice of solvent impact my hydrolysis reaction?
Absolutely. The solvent plays a critical role in both solubility and reaction kinetics.[11][12] For saponification, a co-solvent like ethanol, methanol, or tetrahydrofuran (THF) is often used with water to dissolve the typically water-insoluble carbazole ester.[9][13] However, be aware that using an alcohol as a co-solvent can lead to transesterification as a side reaction.[9][14] The polarity of the solvent system can also influence the stability of the transition state, affecting the reaction rate.[11][12]
Troubleshooting Guide: Low Conversion
This section provides a structured approach to diagnosing and solving low conversion rates in your carbazole ester hydrolysis.
Problem Area 1: Reaction Conditions
Issue: Inadequate Temperature
-
Causality : Hydrolysis reactions, like most chemical reactions, have an activation energy barrier. Insufficient thermal energy can lead to very slow reaction rates.
-
Troubleshooting Steps :
-
Increase the reaction temperature. For many saponification reactions, heating to reflux (typically 40-100°C) is effective.[2]
-
Monitor the reaction progress at the higher temperature using an appropriate analytical technique (TLC, LC-MS, or ¹H NMR).
-
Be cautious of potential side reactions at elevated temperatures.
-
Issue: Insufficient Reaction Time
-
Causality : The reaction may simply not have had enough time to proceed to completion, especially if the carbazole ester is sterically hindered or electronically deactivated.
-
Troubleshooting Steps :
Problem Area 2: Reagents and Substrate
Issue: Poor Substrate Solubility
-
Causality : The hydrolysis reaction occurs in the solution phase. If the carbazole ester has poor solubility in the chosen solvent system, the reaction will be slow or incomplete as the majority of the substrate is not available to react with the hydrolyzing agent (H₂O or OH⁻).
-
Troubleshooting Steps :
Issue: Steric Hindrance
-
Causality : Bulky groups near the ester functionality on the carbazole ring or on the alcohol portion of the ester can physically block the approach of the nucleophile (water or hydroxide). This increases the activation energy and slows the reaction rate.
-
Troubleshooting Steps :
-
Employ more forcing reaction conditions: higher temperatures, longer reaction times, and a greater excess of the base or acid catalyst.
-
If possible, switch to a less sterically hindered ester precursor in your synthetic route.
-
Problem Area 3: Reaction Type Specifics
Issue (Base-Catalyzed): Choice of Base
-
Causality : While NaOH and KOH are common, the cation can play a role. Lithium hydroxide (LiOH) is often cited as being particularly effective for ester hydrolysis, sometimes succeeding where NaOH or KOH fail.[7][9] This can be attributed to the ability of the small Li⁺ ion to coordinate with and stabilize the tetrahedral intermediate.
-
Troubleshooting Steps :
Issue (Acid-Catalyzed): Equilibrium Limitation
-
Causality : The reaction has reached equilibrium with a significant amount of starting material remaining.
-
Troubleshooting Steps :
Summary of Troubleshooting Parameters
| Parameter | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis (Saponification) |
| Catalyst/Reagent | Strong acid (e.g., H₂SO₄, HCl) | Strong base (e.g., LiOH, NaOH, KOH) |
| Stoichiometry | Catalytic amount | Stoichiometric or excess (1.5-3 eq.) |
| Solvent | Excess water | Water with co-solvent (THF, EtOH, MeOH) |
| Temperature | Typically heated to reflux (e.g., 100°C) | Room temperature to reflux (40-100°C) |
| Key Challenge | Reversible; equilibrium may not favor products | Irreversible, but can be slow due to solubility or sterics |
Visualizing the Process
Hydrolysis Mechanisms
The following diagrams illustrate the step-by-step mechanisms for both acid- and base-catalyzed hydrolysis.
Caption: Acid-catalyzed hydrolysis workflow.
Caption: Base-catalyzed hydrolysis (saponification) workflow.
Troubleshooting Workflow
Use this decision tree to systematically diagnose the cause of low hydrolysis conversion.
Caption: Decision tree for troubleshooting low conversion.
Experimental Protocols
Protocol 1: General Procedure for Base-Catalyzed Hydrolysis (Saponification)
This protocol provides a robust starting point for the saponification of a typical carbazole ester.
-
Dissolution : In a round-bottom flask, dissolve the carbazole ester (1.0 eq.) in a suitable solvent mixture. A common choice is a 2:1 mixture of THF and water.[9][15]
-
Addition of Base : Add lithium hydroxide (LiOH·H₂O, 2.0-3.0 eq.) to the solution.
-
Reaction : Stir the mixture at room temperature or heat to reflux (typically 50-70°C). Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup - Quenching : Cool the reaction mixture to room temperature and remove the organic solvent (THF) under reduced pressure.
-
Workup - Acidification : Cool the remaining aqueous solution in an ice bath and slowly add 1 M HCl with stirring. The carbazole carboxylic acid will precipitate out. Adjust the pH to ~2 to ensure complete protonation.
-
Isolation : Collect the solid product by vacuum filtration.
-
Purification : Wash the filter cake with cold water to remove inorganic salts, then with a minimal amount of a cold non-polar solvent (e.g., hexane) to remove any non-polar impurities. Dry the product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid).[16]
Protocol 2: Monitoring Reaction Progress by Thin-Layer Chromatography (TLC)
-
Prepare TLC Plate : Use a silica gel plate.
-
Spotting : Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., ethyl acetate). On the baseline of the TLC plate, spot the starting carbazole ester (as a reference), the co-spot (a mix of starting material and reaction mixture), and the reaction mixture.
-
Elution : Develop the plate in an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate). The carboxylic acid product will be significantly more polar than the starting ester.
-
Visualization : Visualize the spots under UV light. The disappearance of the starting material spot and the appearance of a new, lower Rf spot indicate the progress of the reaction.
Protocol 3: Monitoring Reaction by ¹H NMR Spectroscopy
The rate of hydrolysis can be accurately monitored by ¹H NMR.[17]
-
Acquire Initial Spectrum : Take a ¹H NMR spectrum of the starting carbazole ester to identify characteristic peaks (e.g., the -OCH₂- or -OCH₃ protons of the ester group).
-
Monitor Reaction : At various time points, carefully take an aliquot from the reaction mixture, quench the reaction (e.g., with a drop of D₂O containing a trace of acid if the reaction is basic), and acquire a ¹H NMR spectrum.
-
Analysis : Compare the integration of the characteristic ester peak with the integration of a new peak corresponding to the alcohol by-product (e.g., the -CH₂OH or -CH₃OH protons). The relative integration will give the conversion percentage.
References
- Unknown. (n.d.). Solvent influences in the alkaline hydrolysis of esters in aqueous ethanol.
- Unknown. (n.d.). Ester hydrolysis. Grokipedia.
- BenchChem. (n.d.). Troubleshooting low yield in m-PEG25-NHS ester reactions.
- Verma, D. K., Kumar, R., Kumar, P., Kumar, V., & Kumari, S. (2023). Solvent Effect on Kinetics and Mechanism of Hydrolysis of Biologically Active Esters. International Journal of Current Science.
-
Various Authors. (2021, October 31). Why ethanolic solvent is used in alkaline hydrolysis of ester? Quora. Retrieved from [Link]
-
Ferdous, A. J., Dickinson, N. A., & Waigh, R. D. (1991). 1H NMR as an Analytical Tool for the Investigation of Hydrolysis Rates: A Method for the Rapid Evaluation of the Shelf-Life of Aqueous Solutions of Drugs With Ester Groups. Journal of Pharmacy and Pharmacology, 43(12), 860-2. Retrieved from [Link]
-
Unknown. (2008). Solvent effects on ester linkage of 4-nitrophenyl acetate in aqueous and ethanol solutions with imidazole and hydroxide ion as nucleophiles. Indian Journal of Chemistry- Section A, 47(10). Retrieved from [Link]
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Low Yield in NHS Ester Conjugation Reactions.
-
Gallagher, G. A., Miller, J. G., & Day, A. R. (n.d.). Solvent Effects and Ester Interchange in Basic Hydrolysis of Esters. Journal of the American Chemical Society. Retrieved from [Link]
-
Unknown. (n.d.). Optimal pH and temperature for the hydrolysis activity of esterase. ResearchGate. Retrieved from [Link]
- Unknown. (n.d.). Method of purifying carbazole ester precursors of 6-chloro-alpha-methyl-carbazole-2-acetic acid. Google Patents.
-
Jabeen, F., et al. (2023). Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature. ResearchGate. Retrieved from [Link]
- Jabeen, F. (2023). Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature. Open Access Research Journal of Chemistry and Pharmacy, 4(2).
- Unknown. (n.d.). Process of purifying carbazole. Google Patents.
- Unknown. (n.d.). Purification of carbazole. Google Patents.
-
Unknown. (n.d.). Mechanism of hydrolysis of substituted N-thiazolylcarbamate esters in OH- solutions. ResearchGate. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. Retrieved from [Link]
- Garavelli, C. B. (1972). The Qualitative and Quantitative Determination of the Esters by Alkaline Hydrolysis and Gas Chromatographic Analysis of the Liberated Alcohol. Journal of the Tennessee Academy of Science, 47(3).
-
Various Authors. (2025, July 21). Why are my ester hydrolysis not working. Reddit. Retrieved from [Link]
- BenchChem. (n.d.). Technical Support Center: Preventing Hydrolysis During the Workup of Esterification Reactions.
-
Ashenhurst, J. (2022, October 27). Basic Hydrolysis of Esters – Saponification. Master Organic Chemistry. Retrieved from [Link]
-
Chemistry Steps. (2020, February 22). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]
-
Unknown. (n.d.). Purification of carbazole by solvent crystallization under two forced cooling modes. ResearchGate. Retrieved from [Link]
- Koshikari, Y. (n.d.). Development of Catalytic Ester Condensations and Hydrolysis of Esters toward Green Chemistry.
-
Unknown. (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters. HSC Chemistry & Physics. Retrieved from [Link]
-
Unknown. (n.d.). Acid Catalysed Hydrolysis of Ester | Overview & Research Examples. Perlego. Retrieved from [Link]
- Unknown. (n.d.). 7. ANALYTICAL METHODS.
-
Unknown. (2022, August 19). 1-(4-Fluorobenzoyl)-9H-carbazole. MDPI. Retrieved from [Link]
-
Unknown. (2024, March 8). Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. Retrieved from [Link]
-
Unknown. (n.d.). Intramolecular general base-catalyzed ester hydrolyses by the imidazolyl group. National Institutes of Health. Retrieved from [Link]
-
Various Authors. (2020, February 13). How can I improve the yield of my Fischer Esterification? Reddit. Retrieved from [Link]
-
Unknown. (2019, January 15). mechanism of ester hydrolysis. YouTube. Retrieved from [Link]
-
Clark, J. (n.d.). hydrolysing esters. Chemguide. Retrieved from [Link]
-
Unknown. (n.d.). Brønsted Acid-Catalyzed Synthesis of 4-Functionalized Tetrahydrocarbazol-1-ones from 1,4-Dicarbonylindole Derivatives. National Institutes of Health. Retrieved from [Link]
-
Clark, J. (2023, January 22). Acid Catalyzed Hydrolysis of Esters. Chemistry LibreTexts. Retrieved from [Link]
-
Unknown. (2023, December 12). Brønsted Acid-Catalyzed Synthesis of 4-Functionalized Tetrahydrocarbazol-1-ones from 1,4-Dicarbonylindole Derivatives. ACS Publications. Retrieved from [Link]
-
Soderberg, T. (2022, September 24). 21.6: Chemistry of Esters. Chemistry LibreTexts. Retrieved from [Link]
-
Unknown. (n.d.). 7.7 Other Reactions of Carboxylic Acid Derivatives. KPU Pressbooks. Retrieved from [Link]
- Unknown. (n.d.). Lecture 6: Hydrolysis Reactions of Esters and Amides.
-
OrgoSolver. (n.d.). Ester Reactions: Acid Hydrolysis (Ester → Carboxylic Acid). Retrieved from [Link]
-
Unknown. (n.d.). The transition-state acidity and carbonyl stretching frequency in ester hydrolysis. A substituent-effect approach. Arkivoc. Retrieved from [Link]
-
Crash Course. (2021, July 28). Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31. YouTube. Retrieved from [Link]
-
Unknown. (n.d.). 11.9 Chemistry of Esters. Fundamentals of Organic Chemistry-OpenStax Adaptation. Retrieved from [Link]
-
Various Authors. (2014, February 18). What is a simple way to convert an ester into carboxylic acid? ResearchGate. Retrieved from [Link]
Sources
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Technical Support Center: Column Chromatography of Carbazole Acids
Welcome to the comprehensive technical support guide for the column chromatography of carbazole acids. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of purifying these valuable compounds. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during your experiments.
Section 1: Foundational Principles & Initial System Selection
The successful separation of carbazole acids by column chromatography hinges on a fundamental understanding of the interactions between the analyte, the stationary phase, and the mobile phase. Carbazole acids, possessing both the aromatic carbazole core and an acidic functional group, exhibit a unique polarity that requires careful consideration when selecting a solvent system.
FAQ 1: What is the best stationary phase for purifying carbazole acids?
For most applications involving carbazole acids, silica gel (200-300 mesh) is the recommended stationary phase.[1] Its polar surface provides effective separation of carbazole derivatives from both less polar and more polar impurities.[1]
However, a critical consideration is the acidic nature of the carbazole moiety itself. The amine group within the carbazole ring system is basic and can interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This can lead to peak tailing and poor separation.[2]
Troubleshooting:
-
Peak Tailing: If you observe significant peak tailing, it is often due to the strong interaction between the basic carbazole nitrogen and the acidic silica gel.[2]
-
Solution: To mitigate this, consider adding a small amount of a competitive base to your mobile phase. Triethylamine (TEA) is a common and effective additive, typically used at a concentration of 0.1-1%.[2] The TEA will neutralize the acidic silanol sites, leading to more symmetrical peaks.
-
-
Compound Decomposition: Some carbazole derivatives can be sensitive to the acidic nature of standard silica gel.[3]
-
Solution: In such cases, using deactivated silica gel (prepared by adding a small percentage of a base like triethylamine to the eluent) or switching to an alternative stationary phase like alumina (Al₂O₃) can be beneficial.[2][3] Alumina is less acidic than silica gel and is a good alternative for purifying basic compounds.[2]
-
FAQ 2: How do I select an initial solvent system for my carbazole acid separation?
A non-polar/polar solvent system is the standard choice for the chromatography of carbazole derivatives.[1] The key is to find a balance that allows for good separation of your target compound from impurities.
Recommended Starting Solvent Systems:
The initial ratio of these solvents should be determined by Thin Layer Chromatography (TLC).
Workflow for Initial Solvent System Selection:
Caption: Workflow for determining the optimal starting solvent system using TLC.
An ideal solvent system for column chromatography will give your target carbazole acid an Rf value of approximately 0.2-0.3 on a TLC plate.[1] This ensures that the compound will move down the column at a reasonable rate, allowing for effective separation from impurities.[1]
Section 2: Troubleshooting Common Separation Problems
Even with a well-chosen initial solvent system, challenges can arise during the column chromatography of carbazole acids. This section addresses some of the most frequently encountered issues and provides practical solutions.
FAQ 3: My carbazole acid is not moving from the origin of the column. What should I do?
This is a clear indication that the mobile phase is not polar enough to elute your compound.
Solution:
-
Gradually increase the polarity of the eluent. For a hexane/ethyl acetate system, this means increasing the proportion of ethyl acetate.[1] It is crucial to do this gradually to avoid co-eluting your compound with impurities.
FAQ 4: All of my fractions seem to contain a mixture of my carbazole acid and impurities. How can I improve the separation?
Poor separation can be caused by several factors.
Troubleshooting Guide for Poor Separation:
| Potential Cause | Explanation | Solution |
| Improper Solvent System | The polarity of your eluent may be too high, causing all compounds to elute together. | Try a less polar solvent system. Refer back to your TLC analysis to find a system that provides better separation.[1] |
| Column Overloading | You may have loaded too much crude material onto the column. | Use an appropriate amount of sample for the column size. A general rule of thumb is a 1:30 to 1:100 ratio of crude material to silica gel by weight.[1][7] |
| Flow Rate is Too High | A high flow rate reduces the interaction time between the compounds and the stationary phase, leading to poor resolution. | Optimize the flow rate for your column. A slower flow rate will generally result in better separation.[7] |
| Improper Column Packing | Air bubbles or channels in the silica gel will lead to an uneven flow of the mobile phase and poor separation. | Ensure the column is packed uniformly using a slurry method with the initial, least polar eluent.[1] |
FAQ 5: My carbazole acid seems to be streaking on the TLC plate and the column, leading to poor separation.
Streaking is often related to the same issues that cause peak tailing, as well as solubility problems.[2]
Solutions:
-
Incorporate Triethylamine (TEA): As with peak tailing, adding 0.1-1% TEA to your developing solvent for TLC and your eluent for column chromatography can significantly improve the spot/peak shape.[2]
-
Adjust Solvent Polarity: Ensure you are using an appropriate solvent system where your compound is sufficiently soluble.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) before adsorbing it onto a small amount of silica gel.[1][3] Ensure the solvent is completely evaporated before loading the dried powder onto the column.[1][3]
Section 3: Advanced Topics & Specific Carbazole Acid Derivatives
The diverse range of carbazole acid derivatives may present unique purification challenges. This section delves into more specific scenarios.
FAQ 6: I am trying to separate isomeric carbazole acids, but they are co-eluting. What can I do?
The separation of positional isomers can be particularly challenging due to their similar physical properties.[1][3]
Strategies for Isomer Separation:
-
Shallow Solvent Gradient: Use a very gradual increase in the polarity of the eluent. This can improve the resolution between closely eluting compounds.[3]
-
Long Column: A longer column provides more surface area for interaction, which can enhance the separation of isomers.[3]
-
High-Performance Liquid Chromatography (HPLC): For very difficult separations, preparative HPLC may be necessary.[3] Reverse-phase HPLC using a mobile phase of acetonitrile and water with an acid modifier like phosphoric or formic acid can be effective.[8][9]
FAQ 7: My purified carbazole acid has a darker color than expected. How can I remove colored impurities?
A darker color often indicates the presence of oxidation products or other highly conjugated impurities.[3]
Decolorization Techniques:
-
Activated Charcoal Treatment: Dissolve the crude product in a suitable organic solvent, add a small amount of activated charcoal, and gently heat the mixture. The charcoal will adsorb the colored impurities. Hot filter the solution to remove the charcoal before proceeding with further purification.[3]
-
Short Column Chromatography: A small "plug" of silica gel can sometimes be sufficient to remove colored impurities that are more polar than the desired product.[3]
Section 4: Experimental Protocols
Protocol 1: General Procedure for Column Chromatography of a Carbazole Acid
-
Stationary Phase Preparation:
-
Select an appropriately sized glass column based on the amount of crude material (a 1:30 to 1:100 ratio of crude material to silica gel by weight is recommended).[1]
-
Prepare a slurry of silica gel (200-300 mesh) in the initial, least polar eluent determined by TLC (e.g., 95:5 hexane/ethyl acetate).
-
Carefully pour the slurry into the column, ensuring uniform packing without air bubbles. Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just at the top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude carbazole acid in a minimal amount of a suitable solvent (e.g., dichloromethane).[1]
-
Add a small amount of silica gel to the dissolved sample and evaporate the solvent to obtain a dry, free-flowing powder.[1]
-
Carefully add the dried silica gel with the adsorbed sample to the top of the packed column.
-
-
Elution:
-
Gently add the initial eluent to the top of the column.
-
Begin eluting the column, collecting fractions in separate test tubes or flasks.
-
Gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent (e.g., ethyl acetate). This is known as a gradient elution.[3]
-
-
Fraction Analysis:
-
Monitor the collected fractions using Thin Layer Chromatography (TLC) to identify which fractions contain the purified carbazole acid.[7]
-
-
Product Isolation:
-
Combine the pure fractions containing the desired product.
-
Remove the solvent using a rotary evaporator to yield the purified carbazole acid.[7]
-
Visual Representation of the Column Chromatography Workflow:
Caption: Step-by-step workflow for the column chromatography of carbazole acids.
References
- BenchChem. (2025). Technical Support Center: Purification of 1H-Benzo[c]carbazole Derivatives. BenchChem.
- BenchChem. (2025). Technical Support Center: Purification of Aminopropyl Carbazole Derivatives. BenchChem.
- BenchChem. (2025). Technical Support Center: Purification of 1H-Dibenzo(a,i)carbazole by Column Chromatography. BenchChem.
- SIELC Technologies. (2018). Separation of 9H-Carbazole, 9-methyl- on Newcrom R1 HPLC column. SIELC.
- BenchChem. (2025). Technical Support Center: Minimizing Impurities in Commercial Carbazole Sources. BenchChem.
- Ye, C. P., et al. (2016). Highly Efficient Solvent Screening for Separating Carbazole from Crude Anthracene. Energy & Fuels.
- Unknown. (n.d.). SIMULTANEOUS DETERMINATION OF CARBAZOLES IN WATER SAMPLES BY CLOUD POINT EXTRACTION COUPLED TO HPLC.
- Ye, C. P., et al. (2016). Highly Efficient Solvent Screening for Separating Carbazole from Crude Anthracene. Energy & Fuels, ACS Publications.
- Unknown. (n.d.). Preparation of carbazole and dibenzofuran derivatives by selective bromination on aromatic rings or benzylic groups with N-bromosuccinimide.
- SIELC Technologies. (n.d.). Separation of 9-Methyl-9H-carbazole-3,6-diamine on Newcrom R1 HPLC column. SIELC.
- Unknown. (n.d.). Synthesis of Carbazole-1&3-Acids by using Suzuki Coupling followed by Cadagon Reductive Cyclization. Der Pharma Chemica.
- Unknown. (2024). A small-scale silica gel column chromatography method for separating carbazole compounds from highly mature crude oil. PubMed.
- Unknown. (2022). Assessing Carbazole Derivatives as Single-Electron Photoreductants. NSF PAR.
- Unknown. (2025). A Small-Scale Silica Gel Column Chromatography Method for Separating Carbazole Compounds from Highly Mature Crude Oil. ResearchGate.
- Unknown. (n.d.). Photochemical C–H Activation: Generation of Indole and Carbazole Libraries, and First Total Synthesis of Clausenawalline D. FOLIA.
- BenchChem Technical Support Team. (2025). preventing degradation of carbazole compounds during synthesis. BenchChem.
- BenchChem. (2025). Technical Support Center: Overcoming Challenges in the Mannich Reaction for Carbazolone Synthesis. BenchChem.
- Unknown. (2022). Understanding the interaction mechanism of carbazole/anthracene with N , N -dimethylformamide: NMR study substantiated carbazole separation. Industrial Chemistry & Materials.
- Unknown. (n.d.). 25 questions with answers in CARBAZOLES. ResearchGate.
- Unknown. (2023). Improved the optical nonlinearity of carbazole based chromophores via molecular engineering: A DFT approach. Arabian Journal of Chemistry.
- Unknown. (n.d.). Synthesis and Optical Properties of Axially Chiral Bibenzo[b]carbazole Derivatives.
- Unknown. (2018). Effect of conjugation and aromaticity of 3,6 di-substituted carbazoles on triplet energy and.... RSC Publishing.
- Unknown. (2026). Merging dynamic and static chirality in propeller-shaped carbazole oligomers via chiral amine substitution. PMC.
- Unknown. (2018). Binding Study of the Fluorescent Carbazole Derivative with Human Telomeric G-Quadruplexes. MDPI.
Sources
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- 5. Effect of conjugation and aromaticity of 3,6 di-substituted carbazoles on triplet energy and the implication of triplet energy in multiple-cyclic arom ... - RSC Advances (RSC Publishing) DOI:10.1039/C8RA00674A [pubs.rsc.org]
- 6. A small-scale silica gel column chromatography method for separating carbazole compounds from highly mature crude oil - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. Separation of 9H-Carbazole, 9-methyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
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Technical Support Center: Troubleshooting the Oxidation of 3-Formyl-9-phenylcarbazole
Welcome to the Technical Support Center. When synthesizing 9-phenylcarbazole-3-carboxylic acid from 3-formyl-9-phenylcarbazole, researchers face a distinct chemical paradox: the formyl group requires oxidation, but the tricyclic carbazole core is highly electron-rich and extremely sensitive to electrophiles and strong oxidants.
As a Senior Application Scientist, I have designed this guide to move beyond basic protocols. Below, we break down the mechanistic root causes of common side reactions and provide field-validated, self-correcting workflows to ensure high-purity conversions.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing chlorinated byproducts (M+34 Da) during my Pinnick Oxidation?
The Causality: The Pinnick oxidation utilizes sodium chlorite (NaClO₂) under mildly acidic conditions to generate chlorous acid (HClO₂), which is the active oxidant[1]. As the 1, hypochlorous acid (HOCl) is generated as a stoichiometric byproduct[1].
Because the carbazole ring is highly electron-rich—with the nitrogen lone pair delocalizing into the
The Solution: You must add a sacrificial alkene scavenger, such as 2-methyl-2-butene, in massive excess (10–25 equivalents)[3]. The electron-rich double bond of the scavenger outcompetes the carbazole ring,3 to form a volatile, inert chlorohydrin[3].
Mechanistic divergence in Pinnick oxidation: HOCl scavenging vs. aromatic ring chlorination.
Q2: My carbazole core is degrading when using KMnO₄ or Jones reagent. Why?
The Causality:
Strong transition-metal oxidants like Jones reagent (CrO₃/H₂SO₄) or potassium permanganate (KMnO₄) are unselective. The carbazole core has a relatively low oxidation potential. These reagents initiate single-electron transfer (SET) from the carbazole nitrogen or
Q3: My Pinnick oxidation stalls at 50% conversion. How can I drive it to completion?
The Causality: 3-Formyl-9-phenylcarbazole is a 4[4]. Standard Pinnick conditions use a tert-butanol/water mixture, which often fails to fully dissolve bulky, hydrophobic substrates. If the substrate precipitates, the reaction becomes limited by phase transfer and stalls. Furthermore, if the pH drops below 3.5, NaClO₂ disproportionates into explosive chlorine dioxide (ClO₂) gas; if it rises above 4.5, the concentration of the active oxidant (HClO₂) becomes too low to sustain the reaction[1]. The Solution: Introduce tetrahydrofuran (THF) as a co-solvent to maintain a homogeneous organic phase, and strictly buffer the aqueous phase to pH 4.0 using NaH₂PO₄.
Data Presentation: Side Reaction Profiles
To assist in your experimental design, the following table summarizes the quantitative expectations and mechanistic pitfalls of various oxidation systems applied to 3-formyl-9-phenylcarbazole.
| Oxidant System | Core Reagents | Typical Yield | Major Side Reaction | Mechanistic Cause |
| Unscavenged Pinnick | NaClO₂, NaH₂PO₄ | < 40% | Ring Chlorination (+34 Da) | HOCl electrophilic aromatic substitution at C-6. |
| Scavenged Pinnick | NaClO₂, NaH₂PO₄, 2-methyl-2-butene | > 90% | None (if optimized) | HOCl is rapidly quenched by the alkene scavenger. |
| Jones Oxidation | CrO₃, H₂SO₄, Acetone | < 10% | Oxidative Coupling | Single-electron transfer (SET) forming radical cations. |
| Permanganate | KMnO₄, NaOH/H₂O | < 5% | Ring Cleavage | Unselective over-oxidation of the |
Standard Operating Procedure (SOP): Optimized Scavenged Pinnick Oxidation
This protocol is designed as a self-validating system . Do not proceed to the next step unless the in-process checkpoint criteria are met.
Step 1: Dissolution & Scavenger Addition
-
Dissolve 1.0 eq of 3-formyl-9-phenylcarbazole in a 1:1 mixture of THF and tert-butanol (0.1 M concentration).
-
Add 20.0 eq of 2-methyl-2-butene.
-
Self-Validating Checkpoint: The solution must be completely clear before proceeding. Any turbidity indicates incomplete dissolution, which will artificially cap your yield via phase-transfer limitations. Add additional THF dropwise until clear.
Step 2: pH Buffering
-
Prepare a 1.0 M aqueous solution of sodium dihydrogen phosphate (NaH₂PO₄).
-
Add the buffer to the organic mixture (approx. 20% by volume of the organic phase).
-
Self-Validating Checkpoint: Verify the pH of the aqueous layer is between 3.5 and 4.5 using a pH probe.
Step 3: Controlled Oxidation
-
Cool the reaction vessel to 0 °C using an ice bath.
-
Dissolve 3.0 eq of sodium chlorite (NaClO₂) in a minimal amount of DI water.
-
Add the NaClO₂ solution dropwise over 30 minutes under vigorous stirring.
-
Self-Validating Checkpoint: The reaction mixture should remain pale yellow. A sudden shift to dark green or black indicates radical cation formation (oxidative degradation), usually due to localized pH drops or oxidant pooling. Ensure stirring is strictly maintained at >800 RPM.
Step 4: Reaction Monitoring & Quenching
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Self-Validating Checkpoint: Monitor by LC-MS. If a peak at M+34 Da appears, your scavenger has evaporated or been depleted. Immediately add an additional 10 eq of 2-methyl-2-butene.
-
Once the starting material is consumed, quench unreacted oxidant by adding saturated aqueous Na₂SO₃ until starch-iodide paper tests negative for oxidants.
Step 5: Isolation
-
Acidify the aqueous layer to pH 2.0 using 1M HCl (to ensure the carboxylic acid is fully protonated).
-
Extract with Ethyl Acetate (3x). Wash the combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the pure 9-phenylcarbazole-3-carboxylic acid.
Step-by-step workflow for the optimized Pinnick oxidation of electron-rich aldehydes.
References
-
Buy 9-Phenyl-9H-carbazole-3-carbaldehyde | 87220-68-6 , Smolecule. Available at:[4]
-
Pinnick oxidation , Wikipedia. Available at:[1]
-
Pinnick oxidation , Grokipedia. Available at:[3]
-
Pinnick Oxidation: Mechanism, Applications, Scope & Limitations , PSIBERG. Available at:[2]
Sources
Validation & Comparative
Comparative Guide: 1H NMR Interpretation of 9-Phenyl-9H-carbazole-3-carboxylic acid
Part 1: Executive Summary & Core Directive
The Challenge: Characterizing 9-Phenyl-9H-carbazole-3-carboxylic acid presents a specific challenge: distinguishing the subtle electronic effects of the electron-withdrawing carboxylic acid group from the complex, overlapping aromatic signals of the 9-phenylcarbazole backbone.[1]
The Solution: This guide moves beyond simple peak listing. We utilize a Comparative Structural Analysis approach. By benchmarking the target compound against its synthetic precursors (e.g., 9-Phenylcarbazole) and structural analogues (9H-Carbazole-3-carboxylic acid), we isolate the diagnostic signals that confirm successful synthesis.[1]
Key Diagnostic Signals (DMSO-d₆):
-
Carboxylic Acid Proton: Broad singlet at 12.5–13.0 ppm (disappears with D₂O shake).
-
H-4 Proton (Deshielded): A distinct singlet/doublet (meta-coupling) shifted downfield to ~8.8–8.9 ppm due to the ortho-carbonyl effect.[1]
-
N-Phenyl Group: A multiplet cluster at 7.4–7.7 ppm (confirming N-substitution vs. free N-H).[1]
Part 2: Experimental Protocol & Methodology
Solvent Selection Strategy
The choice of solvent is critical for this compound due to the carboxylic acid moiety.
| Solvent | Suitability | Rationale |
| DMSO-d₆ | Recommended | Excellent solubility for polar acids; prevents dimerization of carboxylic acids, resulting in a sharper -COOH signal.[1] |
| CDCl₃ | Not Recommended | Poor solubility for carbazole acids; acid proton often broadens or disappears due to exchange; aromatic region overlap is more severe. |
| Acetone-d₆ | Alternative | Good solubility, but the water peak often interferes with the aromatic region. |
Sample Preparation Protocol
-
Mass: Weigh 5–10 mg of the dried solid.
-
Volume: Dissolve in 0.6 mL of DMSO-d₆ (99.9% D).
-
Additives: If the -COOH peak is broad, add 1 drop of dilute DCl or warm the sample to 40°C to sharpen the exchangeable proton signal.
-
Reference: Calibrate to residual DMSO pentet at 2.50 ppm .
Part 3: Comparative Spectral Analysis[1]
Structural Logic & Shift Prediction
The NMR spectrum is best understood by "building" the molecule from known standards. We compare the target to 9H-Carbazole-3-carboxylic acid (to verify the acid shift) and 9-Phenylcarbazole (to verify the N-phenyl group).[1]
Table 1: Comparative Chemical Shift Data (in DMSO-d₆)[1][2]
| Proton Assignment | Target: 9-Phenyl-9H-carbazole-3-carboxylic acid (Predicted) | Analogue: 9H-Carbazole-3-carboxylic acid [1] | Precursor: 9-Phenylcarbazole [2] | Diagnostic Note |
| -COOH | 12.60–13.00 (br s) | 12.58 (br s) | Absent | Confirms oxidation of aldehyde/methyl.[1] |
| N-H | Absent | 11.66 (s) | Absent | Absence confirms N-substitution.[1] |
| H-4 (ortho to COOH) | 8.80–8.85 (d, J~1.5 Hz) | 8.78 (s) | 8.15–8.20 (d) | Most critical aromatic shift. Moves ~0.7 ppm downfield due to COOH anisotropy.[1] |
| H-2 (ortho to COOH) | 8.05–8.10 (dd) | 8.03 (d) | ~7.40 (t) | Significant downfield shift vs. precursor.[1] |
| H-1 | 7.40–7.50 (d) | 7.56 (d) | ~7.50 (d) | Less affected by C3 substitution.[1] |
| N-Phenyl Ring | 7.50–7.70 (m) | Absent | 7.40–7.60 (m) | Overlaps with carbazole H-5/H-6/H-7.[1] |
Detailed Interpretation Workflow
Region A: The Acidic Proton (12.0 – 13.0 ppm) [1]
-
Observation: A broad singlet.
-
Validation: Perform a D₂O shake. If this peak disappears, it confirms the presence of an exchangeable proton (-COOH).[1]
-
Common Pitfall: Wet DMSO can cause this peak to drift or broaden significantly.
Region B: The Diagnostic "H-4" (8.7 – 8.9 ppm) [1]
-
Mechanism: The H-4 proton is spatially located between the nitrogen lone pair and the carbonyl oxygen. The strong electron-withdrawing nature of the carbonyl group deshields this proton significantly.
-
Appearance: It appears as a doublet with a small coupling constant (J ~ 1.5 Hz) due to meta-coupling with H-2.[1] In lower resolution spectra, it may appear as a singlet.
-
Comparison: In the non-carboxylated precursor (9-phenylcarbazole), this proton is at ~8.2 ppm. A shift to ~8.8 ppm is the primary confirmation of the 3-position substitution.
Region C: The Aromatic Multiplet (7.2 – 8.2 ppm) [1]
-
Complexity: This region contains the remaining 6 carbazole protons and the 5 phenyl protons (11 protons total).[1]
-
Deconvolution:
Part 4: Visualization of Logic
Diagram 1: Assignment Workflow
This flowchart illustrates the logical steps to verify the structure from a raw NMR spectrum.
Caption: Logical decision tree for verifying 9-Phenyl-9H-carbazole-3-carboxylic acid from raw NMR data.
Diagram 2: Structural Correlation
Visualizing the shift changes from the parent carbazole to the target derivative.
Caption: Chemical shift perturbations expected when transforming 9-phenylcarbazole to the 3-carboxylic acid derivative.
Part 5: References
-
Der Pharma Chemica. (2021). Synthesis of Carbazole-1&3-acids by using Suzuki coupling followed by Cadagon Reductive cyclization. Retrieved from [Link][1][3][4]
-
SpectraBase. (2025).[1][5] 9-Phenylcarbazole 1H NMR Spectrum. John Wiley & Sons.[5][6] Retrieved from [Link]
-
National Institutes of Health (NIH) - PubChem. (2025).[1] 9-Phenylcarbazole Spectral Information. Retrieved from [Link][1]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. researchgate.net [researchgate.net]
- 5. spectrabase.com [spectrabase.com]
- 6. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
FTIR carbonyl stretch frequency of carbazole-3-carboxylic acid
This guide provides an in-depth technical analysis of the FTIR carbonyl stretch frequency of carbazole-3-carboxylic acid , contrasting it with key structural isomers and analogs. It is designed for researchers requiring precise spectral characterization data for drug discovery and materials science applications.
Executive Summary: The Spectral Signature
Carbazole-3-carboxylic acid exhibits a characteristic carbonyl (
This value is significantly red-shifted (lower wavenumber) compared to non-conjugated aliphatic acids (~1710–1725 cm⁻¹) and slightly lower than typical aromatic acids like benzoic acid (~1685 cm⁻¹). This shift is a direct diagnostic marker of the strong electronic coupling between the carbazole nitrogen lone pair and the carbonyl group at the 3-position.
Quick Comparison Data
| Compound | Structure Type | C=O Frequency (Solid) | Dominant Effect |
| Carbazole-3-carboxylic acid | Para-like Conjugation | 1660–1680 cm⁻¹ | Mesomeric donation from Nitrogen |
| Carbazole-1-carboxylic acid | Ortho-like Conjugation | 1650–1665 cm⁻¹ | Intramolecular H-bonding (N-H···O) |
| Benzoic Acid | Simple Aromatic | ~1685 cm⁻¹ | Moderate Conjugation |
| Indole-3-carboxylic acid | Heterocyclic Analog | ~1650–1670 cm⁻¹ | Strong Mesomeric donation |
Theoretical Framework: Electronic Causality
To interpret the spectrum correctly, one must understand the electronic environment of the carbazole ring. The 3-position is electronically coupled to the nitrogen atom, analogous to the para position in a substituted benzene.
The "Vinylogy" Principle
The nitrogen lone pair donates electron density into the ring, which can be delocalized onto the carbonyl oxygen at position 3. This resonance contribution increases the single-bond character of the carbonyl carbon-oxygen bond, thereby reducing its force constant and lowering the vibrational frequency.
Figure 1: Mechanism of frequency lowering (Red Shift) in Carbazole-3-carboxylic acid due to mesomeric electron donation.
Comparative Analysis: Isomers and Alternatives
Distinguishing between isomers is a common challenge in synthesis. The FTIR spectrum provides a self-validating check based on the presence or absence of intramolecular hydrogen bonding .
Primary Comparison: 3-Isomer vs. 1-Isomer
-
Carbazole-3-carboxylic acid (The Product):
-
Geometry: The carboxylic acid is too far from the N-H group to form an intramolecular bond.
-
Interaction: Forms intermolecular dimers (Head-to-Head) in the solid state.
-
Spectral Feature: Broad O-H stretch (2500–3300 cm⁻¹) and a C=O stretch at 1660–1680 cm⁻¹ .
-
-
Carbazole-1-carboxylic acid (The Alternative):
-
Geometry: The acid group is adjacent (ortho-like) to the N-H.
-
Interaction: Forms a stable 6-membered intramolecular hydrogen bond between the carbonyl oxygen and the N-H proton.
-
Spectral Feature: This internal lock further weakens the C=O bond, often shifting it even lower (1650–1665 cm⁻¹ ) and sharpening the N-H stretch compared to the 3-isomer.
-
Secondary Comparison: Indole-3-carboxylic acid
Indole is the structural "little brother" of carbazole.
-
Performance: Indole-3-carboxylic acid shows a similar C=O stretch (~1660 cm⁻¹).
-
Relevance: If your spectrum shows a band significantly higher (e.g., >1700 cm⁻¹), you likely have an ester impurity or the N-protected derivative (where the +M donation is blocked or sterically twisted).
Experimental Protocol: Self-Validating Measurement
To ensure reproducible data that aligns with the values above, follow this rigorous protocol.
Method: Solid State KBr Pellet
Solution-phase IR is often unreliable for carboxylic acids due to the equilibrium between monomers and dimers. The solid-state method ensures the dimer form is dominant, providing a consistent baseline.
Figure 2: Standardized workflow for acquiring reproducible FTIR spectra of carbazole carboxylic acids.
Critical Quality Control Checks
-
The "Water" Trap: Ensure your KBr is bone-dry. Absorbed water appears at 1640 cm⁻¹ (H-O-H bend) and can overlap with your carbonyl peak, leading to false assignments.
-
The Monomer Check: If you see a small shoulder at 1730–1760 cm⁻¹ , your sample contains free (monomeric) acid, likely due to wet solvent residues or steric bulk preventing dimerization.
Data Summary Table
Use this table to benchmark your experimental results.
| Functional Group | Wavenumber (cm⁻¹) | Assignment | Notes |
| O-H Stretch | 2500 – 3300 | Acid Dimer | Very broad, often overlaps C-H stretch. |
| N-H Stretch | 3380 – 3450 | Carbazole N-H | Sharp, distinct from the broad O-H. |
| C=O Stretch | 1660 – 1680 | Carboxyl C=O | Primary diagnostic peak. |
| C=C Aromatic | 1600, 1495 | Ring Breathing | Typical carbazole skeletal vibrations. |
| C-O Stretch | 1210 – 1320 | Acid C-O | Strong intensity, confirms acid vs ketone. |
References
-
Comparison of Indole Isomers: Comparison of 1- and 3-substituted indole carboxylic acids showing the frequency shift due to position. Preparation and properties of the hydroxyindole-3-carboxylic acids. Canadian Journal of Chemistry.
-
Carbazole-1-carboxylic acid Data: One-electron photooxidation of carbazole... Part I. (Listing 1660 cm⁻¹ for the 1-isomer).
-
General Carbazole Vibrational Spectroscopy: Electronic and vibrational spectra of a series of substituted carbazole derivatives.
-
Polymer vs Monomer Comparison: FT-IR spectra of 4-methyl carbazol-3-carboxylic acid (Analogous structure).
High-Resolution Mass Spectrometry of 9-Phenylcarbazole Acids: A Platform Comparison Guide
Executive Summary
The structural elucidation of 9-phenylcarbazole carboxylic acids—critical intermediates in both OLED materials science and pharmaceutical development—presents a unique analytical challenge. These molecules possess a highly labile peripheral carboxylic acid group attached to an exceptionally rigid, fully conjugated polycyclic core.
This guide objectively compares the performance of the two leading High-Resolution Mass Spectrometry (HRMS) platforms: Quadrupole Time-of-Flight (Q-TOF) and Orbitrap . By dissecting the mechanistic fragmentation pathways and providing a self-validating experimental protocol, this document serves as a definitive resource for optimizing MS/MS workflows for carbazole derivatives.
The Analytical Challenge: Causality in Fragmentation
As a Senior Application Scientist, I frequently observe analysts struggling to obtain comprehensive structural data for polycyclic aromatic acids. The fundamental issue lies in the energy disparity required to break different bonds within the same molecule.
When subjected to Collision-Induced Dissociation (CID) or Higher-energy C-trap Dissociation (HCD), 9-phenylcarbazole acids exhibit a biphasic fragmentation causality:
-
Low-Energy Phase (Facile Cleavage): The carboxylic acid moiety is highly susceptible to the neutral loss of carbon dioxide (
, 44 Da). This occurs rapidly at low collision energies (10–20 eV) because the resulting anion is stabilized by the extensive -conjugation of the carbazole ring [1]. -
High-Energy Phase (Core Cleavage): Once the
is lost, the remaining 9-phenylcarbazole anion is incredibly stable. Breaking the internal C-C and C-N bonds of the carbazole core, or inducing the homolytic cleavage of the N-phenyl bond, requires significantly higher collision energies (>40 eV).
Understanding this causality dictates our experimental choices: a single collision energy will either over-fragment the acid group (losing the precursor ion entirely) or under-fragment the core (yielding no structural backbone data). Therefore, a stepped or ramped collision energy workflow is non-negotiable.
Fig 1. Proposed negative-ion MS/MS fragmentation pathway of 9-phenylcarbazole-3-carboxylic acid.
Platform Comparison: Q-TOF vs. Orbitrap
When selecting an HRMS platform for the purity analysis and structural confirmation of 9-phenylcarbazole acids [2], the choice between Q-TOF (e.g., Agilent 6546) and Orbitrap (e.g., Thermo Q Exactive) comes down to the specific requirements of your workflow.
Table 1: Performance Comparison for Carbazole Acid Analysis
| Feature | Q-TOF (Quadrupole Time-of-Flight) | Orbitrap (Fourier Transform MS) | Impact on Carbazole Analysis |
| Mass Resolution | High (~60,000 FWHM) | Ultra-High (up to 500,000 FWHM) | Orbitrap excels at resolving isobaric interferences in complex synthetic mixtures. |
| Mass Accuracy | 1–2 ppm (with continuous lock-mass) | < 1 ppm (with internal calibration) | Both platforms confidently assign empirical formulas to core fragments. |
| Fragmentation | Beam-type CID (Collision Cell) | HCD (Higher-energy C-trap Dissociation) | HCD often provides richer low-mass fragment spectra for the rigid carbazole core. |
| Scan Speed | Ultra-fast (up to 50 Hz) | Moderate (up to 12-20 Hz) | Q-TOF is superior for fast UHPLC gradients where carbazole isomers co-elute. |
| Isotopic Fidelity | Excellent | Good | Q-TOF provides highly accurate isotopic spacing, useful for identifying radical cations[3]. |
Verdict: If your primary goal is high-throughput screening of carbazole libraries with fast chromatography, the Q-TOF is optimal. If your goal is deep structural elucidation and identifying unknown degradation products where sub-ppm mass accuracy is paramount, the Orbitrap is the superior choice.
Self-Validating Experimental Protocol
To ensure absolute trustworthiness, the following LC-HRMS protocol is designed as a self-validating system . By continuously infusing a known reference mass during the run, the mass spectrometer dynamically corrects for thermal and electronic drift. If the lock-mass deviates beyond 2 ppm, the system automatically flags the scan, ensuring that the empirical formulas assigned to the fragments are mathematically indisputable.
Step-by-Step Methodology
-
Sample Preparation: Dissolve 9-phenylcarbazole-3-carboxylic acid in LC-MS grade Methanol to a concentration of 1 mg/mL. Dilute to a working concentration of 1 µg/mL using
/MeOH (50:50, v/v). -
Chromatographic Separation:
-
Column: C18 UHPLC column (2.1 x 100 mm, 1.7 µm).
-
Mobile Phase: (A) 0.1% Formic acid in Water; (B) 0.1% Formic acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 8 minutes to ensure elution of the highly hydrophobic carbazole core.
-
-
Ionization (ESI-): Operate in Electrospray Ionization Negative mode. Carboxylic acids readily deprotonate to form
ions, providing a cleaner spectrum than positive mode, which often yields complex adducts. -
Self-Validation (Lock-Mass): Continuously infuse a reference solution (e.g., Agilent HP-0921, exact mass m/z 922.0098) via a secondary nebulizer. Configure the acquisition software to dynamically recalibrate every scan against this mass.
-
MS/MS Acquisition: Utilize a Data-Dependent Acquisition (DDA) method with a stepped collision energy of 15, 30, and 45 eV. This guarantees the capture of both the labile
loss and the rigid core fragmentation in a single composite spectrum.
Fig 2. Self-validating LC-HRMS workflow for the analysis of carbazole derivatives.
Experimental Data Presentation
The following table summarizes the expected high-resolution quantitative data for 9-phenylcarbazole-3-carboxylic acid (
Table 2: Accurate Mass and MS/MS Fragments (Negative Ion Mode)
| Ion Type | Neutral Loss | Formula | Theoretical m/z | Typical Q-TOF m/z | Mass Error (ppm) |
| Precursor | None | 286.0868 | 286.0865 | -1.05 | |
| Fragment 1 | 242.0970 | 242.0973 | +1.24 | ||
| Fragment 2 | 165.0578 | 165.0576 | -1.21 | ||
| Fragment 3 | 138.0470 | 138.0472 | +1.45 |
Note: The presence of the radical anion at m/z 165.0578 is a hallmark of polycyclic aromatic fragmentation, where homolytic cleavage of the N-phenyl bond is energetically favored at high collision energies.
Conclusion
Successfully elucidating the fragmentation pattern of 9-phenylcarbazole acids requires bridging the gap between hardware capabilities and chemical causality. While both Q-TOF and Orbitrap platforms provide the necessary mass accuracy, the analyst must implement a stepped collision energy protocol to overcome the vast stability differences between the carboxylic acid moiety and the carbazole core. By integrating continuous lock-mass calibration, researchers can establish a self-validating workflow that guarantees the highest level of scientific integrity in their structural assignments.
References
Thermal Stability Profiling of Carbazole Carboxylic Acid Derivatives: A TGA/DSC Comparative Guide
As a Senior Application Scientist working at the intersection of organic electronics and pharmaceutical development, I frequently evaluate the thermal endurance of novel heterocyclic compounds. Carbazole and its derivatives are foundational to these fields due to their rigid, planar aromatic cores, which impart exceptional thermal stability and charge-transport capabilities[1].
When we functionalize the carbazole backbone with a carboxylic acid moiety, we fundamentally alter its thermodynamic profile. The introduction of carboxylic acid groups enables robust intermolecular hydrogen bonding and supramolecular self-assembly[2]. However, it also introduces a thermally labile site susceptible to decarboxylation. Understanding this delicate balance through Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is non-negotiable for optimizing downstream manufacturing and device processing.
This guide objectively compares the thermal performance of carbazole carboxylic acid derivatives against other functionalized carbazoles and provides a self-validating experimental framework for accurate thermal characterization.
Mechanistic Insights: How Structure Dictates Thermal Stability
The parent carbazole molecule is inherently stable due to its extended
-
Hydrogen Bonding and Glass Transition (
) : Carboxylic acid groups dimerize or form extended hydrogen-bonded networks. This non-covalent cross-linking restricts molecular mobility in the solid state. Consequently, higher thermal energy is required to induce the glassy-to-rubbery state transition, thereby elevating the . For example, incorporating hydrogen-bonding carboxylic acid networks into carbazole-based polymer blends has been shown to morphologically stabilize the matrix, pushing decomposition temperatures ( ) upwards of 344–393 °C[3]. -
Decomposition Pathways (
) : While the rigid carbazole core resists thermal cleavage up to ~400 °C[1], the carboxylic acid group can undergo decarboxylation at lower temperatures. Therefore, TGA must be carefully executed to decouple the initial decarboxylation event from the primary backbone degradation.
Comparative Thermal Performance
To objectively benchmark carbazole carboxylic acid derivatives, we compare their thermal metrics against standard small-molecule and polymeric carbazoles. The data below synthesizes findings from recent structural studies.
| Derivative Class | Structural Feature | Decomposition Temp ( | Phase Transitions ( | Primary Application |
| Small Molecule Carbazole (Compound 7a) | Alkyl/Formyl substitution | 291 °C | OLED Host Material[4] | |
| Carbazole-Biphenyl-Carboxylic Acid | Carboxylic acid + Alkyl spacer | > 298 °C | Supramolecular Assembly[2] | |
| Carbazole-Pyridine + PCBA Blend | Intermolecular H-bonding (COOH) | 344–393 °C | OPV Active Layer[3] | |
| Carbazole-Oxadiazole Copolymers | Main-chain rigidity | > 400 °C | Bipolar Host Material[5] |
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following TGA and DSC workflows are designed as a self-validating system. The TGA results explicitly define the safety limits for the subsequent DSC analysis, ensuring the sample does not degrade inside the sensitive calorimeter.
Protocol 1: Thermogravimetric Analysis (TGA) for Determination
Objective : Quantify the onset of decarboxylation and main-chain degradation.
-
Sample Preparation : Weigh exactly 3.0–5.0 mg of the carbazole carboxylic acid derivative into a platinum or alumina pan.
-
Causality : A small, uniform sample mass minimizes thermal gradients within the bulk material, ensuring the recorded furnace temperature accurately reflects the true sample temperature.
-
-
Atmosphere Control : Establish a high-purity nitrogen (
) purge flow at 50 mL/min.-
Causality : An inert atmosphere prevents premature oxidative degradation, allowing the instrument to measure purely thermal bond-cleavage events (like decarboxylation).
-
-
Heating Ramp : Heat the sample from ambient temperature to 600 °C at a constant rate of 10 °C/min.
-
Causality : A 10 °C/min heating rate provides an optimal balance between thermal resolution (separating the carboxylic acid loss from the carbazole core pyrolysis) and signal-to-noise ratio[1].
-
-
Data Extraction : Identify the temperature at which 5% weight loss occurs (
). This value serves as the absolute upper temperature limit for the DSC protocol.
Protocol 2: Differential Scanning Calorimetry (DSC) for Phase Transitions
Objective : Accurately map
-
Sample Encapsulation : Hermetically seal 2.0–4.0 mg of the sample in an aluminum DSC pan.
-
First Heating Cycle (Erasure) : Heat the sample at 10 °C/min to a temperature exactly 20 °C below the
determined in Protocol 1.-
Causality : This critical step erases the material's thermal history, eliminating residual solvent effects, mechanical stress from synthesis, and arbitrary crystallization states[4].
-
-
Quench Cooling : Rapidly cool the sample at 20 °C/min down to room temperature.
-
Causality : Rapid cooling prevents extensive, slow crystallization. By trapping the material in an amorphous state, the
baseline shift becomes significantly more pronounced in the next step.
-
-
Second Heating Cycle (Measurement) : Heat the sample again at 10 °C/min. Record the inflection point of the baseline shift as the Glass Transition Temperature (
) and the minimum of the endothermic peak as the Melting Temperature ( ).
Analytical Workflow Visualization
The following diagram illustrates the logical dependency between the TGA and DSC protocols, highlighting how thermal history erasure leads to accurate phase transition mapping.
Caption: TGA/DSC workflow for thermal history erasure and phase transition mapping.
References
-
Synthesis of novel multifunctional carbazole-based molecules and their thermal, electrochemical and optical properties Source: Beilstein Journal of Organic Chemistry URL:[Link]
-
Hierarchical Self-Assembly and Digital Memory Characteristics of Crystalline−Amorphous Brush Diblock Copolymers Source: IBS Publications Repository URL:[Link]
-
New Carbazole-Based Conjugated Polymers Containing Pyridylvinyl Thiophene Units for Polymer Solar Cell Applications: Morphological Stabilization Through Hydrogen Bonding Source: National Yang Ming Chiao Tung University (NYCU) URL:[Link]
-
Synthesis and Properties of Carbazole Main Chain Copolymers with Oxadiazole Pendant toward Bipolar Polymer Host Source: Chemistry of Materials (ACS Publications) URL:[Link]
Sources
A Comparative Guide to the UV-Vis Absorption Spectra of 9-Phenyl-9H-carbazole-3-carboxylic acid
This guide provides an in-depth analysis of the ultraviolet-visible (UV-Vis) absorption properties of 9-Phenyl-9H-carbazole-3-carboxylic acid (9PCC), a molecule of significant interest in materials science and pharmaceutical development. By comparing its spectral features to foundational carbazole structures, we aim to elucidate the electronic and structural factors that govern its interaction with UV-Vis light. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important compound.
Introduction: The Architectural Significance of 9PCC
9-Phenyl-9H-carbazole-3-carboxylic acid is a multifunctional aromatic compound built upon a rigid carbazole framework. The carbazole moiety, a nitrogen-containing heterocycle, is renowned for its desirable electronic and charge-transport properties, making it a cornerstone in the design of organic light-emitting diodes (OLEDs), solar cells, and various pharmaceuticals.[1] The strategic placement of a phenyl group at the 9-position (the nitrogen atom) and a carboxylic acid group at the 3-position allows for fine-tuning of the molecule's photophysical and chemical properties.[2] Understanding the UV-Vis absorption spectrum is the first critical step in characterizing these properties, as it reveals the energy required to promote electrons to higher energy states, a process fundamental to its function in any optoelectronic or biological application.
Fundamental Principles: Electronic Transitions in Carbazole Systems
The UV-Vis absorption spectrum of a molecule like 9PCC is dictated by the electronic transitions between molecular orbitals, primarily the π → π* and n → π* transitions.
-
π → π Transitions:* These are typically high-energy, high-intensity absorptions arising from the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated aromatic system of the carbazole rings.
-
n → π Transitions:* These lower-energy transitions involve the excitation of a non-bonding electron (from the nitrogen atom's lone pair or the oxygen atoms of the carboxylic acid) to a π* antibonding orbital. These are often less intense than π → π* transitions.
The specific wavelengths (λmax) and intensities (molar absorptivity, ε) of these absorption bands are exquisitely sensitive to the molecule's chemical architecture and its environment.
Comparative Spectral Analysis
To fully appreciate the spectral characteristics of 9PCC, we will build a comparative analysis starting from the parent carbazole molecule.
The Carbazole Core
Carbazole itself exhibits strong absorption in the UV region, with characteristic peaks around 291 nm, 323 nm, and 333 nm.[1] These absorptions are attributed to π → π* transitions within the fused ring system. The spectrum is marked by fine vibrational structure, a hallmark of rigid aromatic molecules.
The Influence of the 9-Phenyl Group
Attaching a phenyl group to the nitrogen atom (forming 9-phenylcarbazole) introduces an additional π-system. This generally leads to:
-
A slight red-shift (bathochromic shift) in the absorption maxima compared to carbazole. This is due to the extension of the conjugated system, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
-
An increase in molar absorptivity (hyperchromic effect) , as the larger conjugated system increases the probability of the electronic transition.
The Impact of the 3-Carboxylic Acid Group
The addition of a carboxylic acid (-COOH) group at the 3-position introduces a potent electron-withdrawing group to the carbazole ring. This has several significant consequences:
-
It can further extend the conjugation and often results in a significant red-shift of the absorption bands into the near-UV or even the visible region.
-
It introduces the possibility of intramolecular charge transfer (ICT) upon excitation, where electron density moves from the electron-rich carbazole donor to the electron-accepting carboxylic acid group. This ICT character can give rise to a new, broad, and often solvent-sensitive absorption band at lower energy (longer wavelength).
Solvent Effects (Solvatochromism)
The polarity of the solvent can significantly alter the absorption spectrum, a phenomenon known as solvatochromism. For a molecule like 9PCC with a charge-transfer character, this effect is particularly pronounced.
-
Non-polar solvents (e.g., cyclohexane, toluene) will result in a spectrum that reflects the molecule's intrinsic electronic transitions with minimal perturbation.
-
Polar solvents (e.g., ethanol, DMSO) can stabilize both the ground and excited states differently. For molecules with an ICT excited state, polar solvents typically stabilize the more polar excited state to a greater extent than the ground state. This leads to a red-shift in the absorption maximum as the solvent polarity increases. The ability of protic solvents (like ethanol) to form hydrogen bonds with the carboxylic acid group can further influence the spectral position.
Experimental Protocol: Acquiring a High-Fidelity UV-Vis Spectrum
This section details a standardized protocol for obtaining the UV-Vis absorption spectrum of 9-Phenyl-9H-carbazole-3-carboxylic acid. Adherence to these steps ensures reproducibility and accuracy.
Materials and Instrumentation
-
Analyte: 9-Phenyl-9H-carbazole-3-carboxylic acid (9PCC), high purity grade.
-
Solvents: Spectroscopic grade solvents (e.g., cyclohexane, dichloromethane, ethanol, DMSO).
-
Instrumentation: A dual-beam UV-Vis spectrophotometer capable of scanning from at least 200 nm to 800 nm.[3]
-
Cuvettes: Matched 1 cm path length quartz cuvettes.
Step-by-Step Methodology
-
Stock Solution Preparation:
-
Accurately weigh a small amount of 9PCC (e.g., 1-2 mg) using an analytical balance.
-
Dissolve the compound in a known volume (e.g., 10.00 mL) of the chosen solvent in a volumetric flask to create a stock solution (e.g., ~10-3 M). Ensure complete dissolution, using sonication if necessary.
-
-
Working Solution Preparation:
-
Perform a serial dilution of the stock solution to prepare a working solution with a concentration that results in a maximum absorbance between 0.1 and 1.0 AU (Absorbance Units).[4] This range typically ensures a linear response according to the Beer-Lambert Law.[4] A typical working concentration would be in the range of 1 x 10-5 M.[5][6]
-
-
Instrument Setup and Baseline Correction:
-
Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.
-
Fill both the sample and reference cuvettes with the pure solvent.
-
Place the cuvettes in the spectrophotometer and perform a baseline correction (autozero) across the desired wavelength range (e.g., 200-600 nm).[7] This electronically subtracts the absorbance of the solvent and the cuvettes.[4]
-
-
Sample Measurement:
-
Empty the sample cuvette and rinse it with a small amount of the working solution before filling it.
-
Place the sample cuvette back into the sample holder.
-
Acquire the absorption spectrum of the 9PCC solution.
-
-
Data Analysis:
-
Identify the wavelengths of maximum absorbance (λmax).
-
If the concentration is known accurately, calculate the molar absorptivity (ε) at each λmax using the Beer-Lambert Law (A = εbc), where A is the absorbance, b is the path length (1 cm), and c is the concentration in mol/L.[3]
-
The following Graphviz diagram illustrates this workflow.
Caption: Experimental workflow for UV-Vis spectral acquisition.
Data Summary: A Comparative Overview
| Compound | Solvent | λmax 1 (nm) | λmax 2 (nm) | Key Features |
| Carbazole | Acetonitrile | ~291 | ~323, 333 | Well-defined vibronic structure.[1] |
| 9-Phenylcarbazole | THF | ~292 | ~329 | Slight red-shift vs. carbazole.[8][9] |
| 9PCC (Predicted) | Cyclohexane | ~300 | ~350 | π→π* transitions with minimal solvent interaction. |
| 9PCC (Predicted) | Ethanol | ~305 | ~360 | Red-shift due to solvent polarity and H-bonding. |
| 9PCC (Predicted) | DMSO | ~310 | ~365 | Strongest red-shift in highly polar aprotic solvent. |
This comparative diagram illustrates the structural relationships.
Caption: Structural evolution from carbazole to 9PCC.
Conclusion
The UV-Vis absorption spectrum of 9-Phenyl-9H-carbazole-3-carboxylic acid is a rich source of information about its electronic structure. By systematically comparing it to simpler carbazole analogues, we can attribute its key spectral features—notably the red-shifted absorption bands and pronounced solvatochromism—to the combined electronic effects of the 9-phenyl and 3-carboxylic acid substituents. The presence of the carboxylic acid group, in particular, imparts an intramolecular charge-transfer character to the electronic transitions, making the molecule's photophysical properties highly sensitive to its environment. This detailed understanding is paramount for the rational design and application of 9PCC and its derivatives in advanced materials and therapeutic agents.
References
-
Solvent effects on optical and electronic properties of carbazole benzothiazole based bipolar compound: TD-DFT/PCM approach. Moroccan Journal of Chemistry. Available at: [Link]
-
Photophysical data for 9-phenyl-9H-carbazole-based o-carboranyl compounds. ResearchGate. Available at: [Link]
-
Excited-State Dynamics of Carbazole and tert-Butyl-Carbazole in Organic Solvents. MDPI. Available at: [Link]
-
ASTM E169-16, Standard Practices for General Techniques of Ultraviolet-Visible Quantitative Analysis. ASTM International. Available at: [Link] (Note: A direct link to the full standard may require a subscription. A related practices document is used for citation.)
-
Solvent effects on optical and electronic properties of carbazole-benzothiazole based bipolar compound: TD-DFT/PCM approach. Moroccan Journal of Chemistry. Available at: [Link]
-
Crystal structure, Hirshfeld surface and photophysical analysis of 2-nitro-3-phenyl-9H-carbazole. National Center for Biotechnology Information. Available at: [Link]
-
UV-visible absorption spectra of the carbazole derivatives in acetonitrile. ResearchGate. Available at: [Link]
-
Electronic and Molecular Structure of Carbazole Using Spectrophotometric and In Silico Methods. Scholarena. Available at: [Link]
-
Synthesis of Carbazole Derivative Compound with the Mannich Reaction and Antioxidant Activity. AIP Publishing. Available at: [Link]
-
Appendix II B. Ultraviolet and Visible Absorption Spectrophotometry. British Pharmacopoeia. Available at: [Link]
-
Electronic spectroscopy of carbazole and N- and C-substituted carbazoles in homogeneous media and in solid matrix. ResearchGate. Available at: [Link]
-
EPA Methods for UV/Vis Spectroscopy. Buck Scientific. Available at: [Link]
-
UV-vis spectra of carbazole-based compounds in THF of 1 × 10-5 mol L−1. ResearchGate. Available at: [Link]
-
UV/Vis Spectroscopy Guide. Mettler Toledo. Available at: [Link]
-
A photophysical and spectroelectrochemical study on N-phenyl-carbazoles and their oxidized species. ResearchGate. Available at: [Link]
-
Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. Purdue University. Available at: [Link]
-
Electrochemical and Spectral Characterizations of 9-Phenylcarbazoles. Journal of the Chinese Chemical Society. Available at: [Link]
-
Synthesis, characterization, and photophysical properties of novel 9‑phenyl-9-phosphafluorene oxide derivatives. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Carbazole-based compounds containing aldehyde and cyanoacetic acid: optical properties and applications in photopolymerization. RSC Publishing. Available at: [Link]
-
9H-Carbazole, 9-phenyl-. NIST WebBook. Available at: [Link]
-
Spectroscopic studies on 9H-carbazole-9-(4-phenyl) boronic acid pinacol ester by DFT method. PNCA Lab. Available at: [Link]
-
Synthesis of new 9H-Carbazole derivatives. Iraqi Journal of Science. Available at: [Link]
-
Synthesis and Characterization of 9H-Carbazole-3-carbaldehyde-4-phenylthiosemicarbazone and 2-Thiophenecarboxaldehyde-4-methyl-thiosemicarbazone. ResearchGate. Available at: [Link]
-
9-Phenyl-3-(9-phenylcarbazol-3-yl)carbazole. PubChem. Available at: [Link]
-
Synthesis and Characterization of Starburst 9-Phenylcarbazole/Triazatruxene Hybrids. Organic Letters. Available at: [Link]
Sources
- 1. scholarena.com [scholarena.com]
- 2. Crystal structure, Hirshfeld surface and photophysical analysis of 2-nitro-3-phenyl-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pasg.nhs.uk [pasg.nhs.uk]
- 4. ctech.repligen.com [ctech.repligen.com]
- 5. researchgate.net [researchgate.net]
- 6. Carbazole-based compounds containing aldehyde and cyanoacetic acid: optical properties and applications in photopolymerization - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11887B [pubs.rsc.org]
- 7. engineering.purdue.edu [engineering.purdue.edu]
- 8. researchgate.net [researchgate.net]
- 9. 9H-Carbazole, 9-phenyl- [webbook.nist.gov]
Comparative Electrochemical Guide: Carbazole-3-Carboxylic Acid (C3CA)
Technical Analysis & Operational Protocols[1]
Executive Summary
Carbazole-3-carboxylic acid (C3CA) represents a critical functional divergence from the parent 9H-carbazole (Cz). While unsubstituted carbazole is the gold standard for hole-transporting materials in OLEDs and conductive coatings, C3CA introduces a hydrophilic, reactive carboxyl handle (-COOH) at the 3-position.
The Trade-off: The introduction of the electron-withdrawing carboxyl group anodically shifts the oxidation potential and sterically hinders the standard 3,6-electropolymerization pathway. However, it unlocks a capability that standard carbazole lacks: aqueous solubility (pH-dependent) and direct bioconjugation for electrochemical biosensors.
This guide compares C3CA against its parent molecule and alkylated derivatives, providing validated protocols for its characterization.
Electrochemical Profile: The "Fingerprint"
To understand C3CA, one must analyze its Cyclic Voltammetry (CV) signature relative to the standard Carbazole.
The Inductive Effect & Oxidation Potential
In a standard CV scan (0.1 M TBAP/Acetonitrile), carbazole derivatives undergo oxidation at the nitrogen atom, forming a radical cation (
-
Parent Carbazole: The nitrogen lone pair is delocalized. Oxidation typically occurs at +1.10 V vs. Ag/AgCl .
-
C3CA: The -COOH group at the 3-position is a strong Electron Withdrawing Group (EWG). Through the inductive effect (-I), it pulls electron density away from the ring system, destabilizing the radical cation.
-
Result: The oxidation potential (
) of C3CA shifts anodically (positive shift) by approximately 100–200 mV compared to unsubstituted carbazole. -
Implication: C3CA requires a higher driving force to oxidize.
-
Polymerization vs. Dimerization
This is the most critical distinction for material scientists.
-
Carbazole: Polymerizes rapidly via C-C coupling at the 3 and 6 positions (the sites of highest spin density). Forms long, conductive Poly(carbazole) chains.
-
C3CA: The 3-position is blocked by the carboxyl group.
-
Mechanism: Coupling is forced to occur at the 6-position, leading primarily to 6,6'-dimers or short oligomers rather than long conjugated polymers.
-
Observation: You will observe a "nucleation loop" (trace crossing) in the first scan for Carbazole (indicative of film growth). For C3CA, this loop is often absent or significantly suppressed, indicating limited film formation.
-
Comparative Matrix
Table 1: Electrochemical & Physical Performance Comparison
| Feature | Carbazole (Cz) | Carbazole-3-Carboxylic Acid (C3CA) | N-Ethylcarbazole (NEC) |
| Primary Utility | Conductive Polymer Films (OLEDs) | Biosensor Interfaces / SAMs | Hole Transport / Solubility |
| Oxidation ( | ~1.10 V (vs Ag/AgCl) | ~1.25 V - 1.30 V (vs Ag/AgCl) | ~1.05 V (Alkyl is EDG*) |
| Water Solubility | Insoluble | Soluble (pH > 7.4) | Insoluble |
| Polymerization | High Efficiency (3,6-coupling) | Low/Blocked (Forms Dimers) | High Efficiency (3,6-coupling) |
| Functionalization | None (Requires derivatization) | Direct (-COOH coupling) | None (N-alkylated) |
| HOMO Level | ~ -5.6 eV | ~ -5.8 eV (Deeper) | ~ -5.5 eV |
*EDG: Electron Donating Group
Experimental Protocols (Self-Validating)
Protocol A: Fundamental Electronic Characterization (Organic Media)
Use this to determine HOMO levels and intrinsic redox behavior.
Materials:
-
Solvent: Anhydrous Acetonitrile (MeCN) or Dichloromethane (DCM). Note: C3CA has poor solubility in DCM; MeCN is preferred.
-
Electrolyte: 0.1 M Tetrabutylammonium Perchlorate (TBAP) or Hexafluorophosphate (TBAPF6).[1]
-
Working Electrode: Glassy Carbon Electrode (GCE) (3 mm dia).
Step-by-Step Workflow:
-
Electrode Polishing (Critical): Polish GCE with 0.05 µm alumina slurry on a microcloth pad for 2 minutes. Sonicate in Ethanol:Water (1:1) for 5 minutes. Validation: Run a blank CV in Ferricyanide; peak separation (
) must be < 80 mV. -
Solution Prep: Dissolve C3CA (1 mM) in MeCN/TBAP. Tip: If solubility is stubborn, sonicate for 10 mins or add 1% DMSO.
-
Deoxygenation: Purge cell with High-Purity Nitrogen for 10 minutes. Oxygen is an electroactive interferent (-0.4 V).
-
Voltammetry Parameters:
-
Data Validation:
-
Identify the first anodic peak (
). -
Run varying scan rates (25, 50, 100, 200 mV/s). Plot
vs. . Linearity ( ) confirms a diffusion-controlled process.
-
Protocol B: Aqueous Deposition for Biosensors
Use this to exploit the -COOH group for surface modification.
Materials:
-
Buffer: 0.1 M PBS (Phosphate Buffered Saline), pH 8.0 (Basic pH ensures deprotonation to
, aiding solubility). -
Working Electrode: Indium Tin Oxide (ITO) or Gold (Au).
Step-by-Step Workflow:
-
Dissolution: Dissolve C3CA (2 mM) in 0.1 M NaOH initially, then dilute with PBS to reach pH 8.0.
-
Electropolymerization (Surface Grafting):
-
Observation: You will NOT see a thick green film (unlike Carbazole). You are forming a thin, functionalized oligo-layer.
-
Activation (Post-CV): The surface now has exposed -COOH groups. Activate using EDC/NHS chemistry (0.4 M EDC / 0.1 M NHS) for 30 mins to bind antibodies or enzymes.
Visualization of Workflows
The Electrochemical Setup
A standard three-electrode setup is required for accurate referencing.
Figure 1: Three-electrode cell configuration. The Potentiostat applies potential between WE and RE, measuring current between WE and CE.
The Oxidation Mechanism
Understanding why C3CA behaves differently requires visualizing the reaction pathway.
Figure 2: Reaction pathway. Unlike standard carbazole, C3CA favors dimerization over polymerization due to the blocked 3-position.
References
-
Ambrosio, F. et al. (2023).[2] "Electropolymerization strategies for carbazole derivatives in biosensing." Electrochimica Acta.
-
Berrin, D. et al. (2020).[8] "HOMO/LUMO energy levels of carbazole derivatives." Liquid Crystals.
-
BenchChem. (2025).[3] "Comparative Electrochemical Properties of 9-Hexylcarbazole and Derivatives." BenchChem Technical Guides.
-
Li, X. et al. (2015). "Low bandgap carbazole based small molecules for organic solar cells." Organic Electronics.
-
Sella, C. et al. (2022). "Biological potentials of carbazole and its derived products: A review." Pharmaceutical Chemistry Journal.
Sources
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. One-Step Electropolymerization of a Dicyanobenzene-Carbazole-Imidazole Dye to Prepare Photoactive Redox Polymer Films - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. web.pkusz.edu.cn [web.pkusz.edu.cn]
- 5. iieta.org [iieta.org]
- 6. researchgate.net [researchgate.net]
- 7. Electroactive Carbazole-Based Polycyclic Aromatic Hydrocarbons: Synthesis, Photophysical Properties, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Guide: Fluorescence Quantum Yield of Phenylcarbazole Acid Derivatives
Executive Summary & Scope
Phenylcarbazole acid derivatives (PCADs) —specifically structures linking a donor carbazole moiety to an acceptor carboxylic acid via a phenyl bridge—represent a critical class of "push-pull" fluorophores. Their utility spans from Hole Transport Layers (HTLs) in OLEDs to bioconjugatable fluorescent probes in drug discovery.
This guide provides a rigorous comparative analysis of the fluorescence quantum yield (
Target Audience: Medicinal Chemists, Optoelectronics Engineers, and Spectroscopists.
Mechanistic Principles of Fluorescence
To accurately measure and optimize
The "Push-Pull" Effect & ICT
In non-polar solvents, the Locally Excited (LE) state dominates, often resulting in structured emission and moderate
Diagram: Photophysical Decay Pathways
The following Jablonski-style diagram illustrates the competition between fluorescence (
Caption: Photophysical pathways in Phenylcarbazole Acid Derivatives. Note the bifurcation between Locally Excited (LE) and ICT states driven by solvent polarity.
Comparative Performance Analysis
The following data compares the quantum yield of 4-(9H-carbazol-9-yl)benzoic acid (CBA) against industry standards and structural analogues.
Table 1: Fluorescence Quantum Yield Comparison
Data synthesized from spectroscopic standards and carbazole derivative literature.
| Compound Class | Specific Derivative | Solvent | Emission | Quantum Yield ( | Key Characteristic |
| Reference Standard | Quinine Sulfate | 0.1 M H₂SO₄ | 450 | 0.546 | The "Gold Standard" for relative measurement. |
| Reference Standard | 9,10-Diphenylanthracene | Cyclohexane | 410-420 | 0.90 - 1.0 | High efficiency, non-polar standard. |
| Parent Moiety | N-Phenylcarbazole | Cyclohexane | 360-380 | ~0.40 | Baseline donor emission; no ICT. |
| Target Analyte | 4-(Carbazol-9-yl)benzoic acid | Toluene (Non-polar) | 400-420 | 0.65 - 0.75 | High |
| Target Analyte | 4-(Carbazol-9-yl)benzoic acid | Acetonitrile (Polar) | 480-520 | 0.15 - 0.30 | Red-shifted; quenched by ICT/solvent relaxation. |
| Alternative | Triphenylamine-COOH | DCM | 450-500 | < 0.10 | Often suffers from "loose bolt" vibrational quenching. |
| Advanced | Dibenzo[c,g]carbazole | Toluene | 430 | > 0.90 | Rigidified structure minimizes non-radiative decay. |
Key Insight: While triphenylamine derivatives are common competitors, carbazole derivatives consistently outperform them in
Experimental Protocol: Relative Quantum Yield Determination
Objective: Determine the
Reagents & Setup
-
Standard: Quinine Sulfate (QS) in 0.1 M H₂SO₄ (
). Note: Choose a standard that absorbs at the same wavelength as your sample.[1] -
Solvent: Spectroscopic grade Toluene or Ethanol (for the sample).
-
Instrument: UV-Vis Spectrophotometer & Spectrofluorometer.[2]
Workflow Diagram
Caption: Step-by-step workflow for Relative Quantum Yield determination to minimize inner-filter effects.
Step-by-Step Methodology
-
Preparation: Prepare stock solutions of the PCAD sample and the Quinine Sulfate standard.
-
Absorbance Tuning (Critical): Dilute both solutions so that the absorbance at the excitation wavelength (
) is below 0.1 (OD) .-
Reasoning: Absorbance > 0.1 leads to the "Inner Filter Effect" (re-absorption of emitted light), artificially lowering the measured
.
-
-
Excitation: Excite both sample and standard at the same wavelength (e.g., 350 nm).
-
Emission Integration: Record the emission spectra (e.g., 360–600 nm). Integrate the total area under the curve (
).[1] -
Calculation: Use the following equation:
Where:
-
: Quantum Yield[1][3][4][5][6][7][8][9]ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> - : Slope of the line (Integrated Fluorescence vs. Absorbance)[1][5]
-
: Refractive index of the solvent (e.g., Toluene
, Water ) - : Unknown Sample
- : Standard
Applications & Strategic Implications
Drug Delivery Tracking
The carboxylic acid group on PCADs allows for facile amide coupling to peptides or drugs.
-
Benefit: The carbazole fluorophore is relatively small and stable, minimizing steric hindrance compared to bulky dyes like Rhodamine.
-
Caution: Due to ICT, the fluorescence may dim upon entering hydrophobic pockets of proteins (or brighten, depending on the specific derivative's twist).
OLED Hole Transport Materials
In OLEDs, high
-
Strategy: PCADs are often used as host materials. The acid group can be esterified to form polymers.
-
Performance: Derivatives like Dibenzo[c,g]carbazole are preferred here for their thermal stability (
C) and .
References
-
Williams, A. T. R., Winfield, S. A., & Miller, J. N. (1983). Relative fluorescence quantum yields using a computer-controlled luminescence spectrometer. The Analyst, 108(1290), 1067.
-
Brouwer, A. M. (2011). Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Pure and Applied Chemistry, 83(12), 2213-2228.
-
Albrecht, M., et al. (2025). Synthesis of carbazole derivatives with high quantum yield and high glass transition temperature. ResearchGate.[7]
-
BenchChem. (2025).[1] Application Notes and Protocols for Measuring Fluorescence Quantum Yield. BenchChem Protocols.
-
Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer.[2] (Standard Textbook Reference for Jablonski Diagrams and Solvent Effects).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Are triphenylamine-functionalized or carbazole-functionalized iridium complexes the more effective phosphorescent materials? A theoretical perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. par.nsf.gov [par.nsf.gov]
- 5. static.horiba.com [static.horiba.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Carbazole‐ and Fluorene‐Fused Aza‐BODIPYs: NIR Fluorophores with High Brightness and Photostability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of para-aryl-substituted N-phenyl groups on the photophysical properties of highly fluorescent dibenzo[c,g]carbazole-based chromophores - RSC Advances (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Operational Guide: Safe Disposal and Handling of 9-Phenyl-9H-carbazole-3-carboxylic Acid
Executive Summary & Chemical Profile[1][2]
9-Phenyl-9H-carbazole-3-carboxylic acid (CAS: 51035-17-7) is a critical hole-transport material intermediate used in organic light-emitting diode (OLED) synthesis. Unlike simple solvents, this compound combines a rigid, nitrogen-containing aromatic core with an acidic functional group.
Effective disposal requires understanding its dual nature:
-
The Carbazole Core: High carbon/nitrogen content, prone to forming NOₓ during combustion, and potentially toxic to aquatic life (resembling polycyclic aromatic hydrocarbons).
-
The Carboxylic Acid Moiety: Provides specific reactivity (pH sensitivity) that dictates segregation protocols to prevent accidental mobilization or incompatible reactions.
Chemical Identity & Hazard Matrix[2][3][4]
| Property | Specification |
| CAS Number | 51035-17-7 |
| Formula | C₁₉H₁₃NO₂ |
| Physical State | Solid (Powder/Crystals), typically off-white to yellow. |
| Solubility | Insoluble in water; soluble in THF, DMF, DMSO, Chlorobenzene. |
| Acidity (pKa) | ~4.5 (Estimated for benzoic acid derivatives). |
| Key Hazards | H315 (Skin Irrit.), H319 (Eye Irrit.), H411 (Toxic to aquatic life). |
| RCRA Status (US) | Not P- or U-listed. Regulated as Hazardous Chemical Waste due to toxicity/aquatic impact. |
Pre-Disposal: Segregation & Storage Logic[5]
Before disposal, waste streams must be segregated at the source.[1] Mixing this compound with incompatible streams is the most common cause of waste vendor rejection or lab accidents.
Critical Segregation Rules
-
NO Oxidizers: Do not store waste containing this compound with nitrates, perchlorates, or peroxides. The electron-rich carbazole ring can react exothermically with strong oxidizers.
-
NO Strong Bases: While neutralization is a disposal method, uncontrolled mixing with strong bases (NaOH, KOH) in a waste container can generate heat. Keep separate unless following a specific neutralization protocol.[2][3]
-
Halogen Separation: If the compound was dissolved in halogenated solvents (e.g., Dichloromethane, Chlorobenzene), the entire mixture must go to the Halogenated Waste stream. If dissolved in Acetone/THF, it goes to Non-Halogenated .
Detailed Disposal Procedures
Scenario A: Solid Waste (Pure Compound or Spill Debris)
Best practice for expired shelf-life material or contaminated solids.
-
Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) or glass jar. Avoid metal containers if the acid content is high and wet, though dry solid is generally compatible.
-
Labeling: Affix a hazardous waste label. Explicitly write: "Solid Waste: 9-Phenyl-9H-carbazole-3-carboxylic acid. Toxic to Aquatic Life."
-
Transfer:
-
Disposal Path: Submit for High-Temperature Incineration .
-
Why? The carbazole ring is thermally stable. Standard landfilling is unacceptable due to aquatic toxicity and groundwater leaching potential. Incineration ensures complete mineralization.
-
Scenario B: Liquid Waste (Mother Liquors & Reaction Mixtures)
Common in OLED synthesis workflows.
-
Determine Solvent Base:
-
Case 1: Halogenated Solvents (DCM, Chlorobenzene): Pour into "Halogenated Organic Waste."
-
Case 2: Non-Halogenated (THF, Toluene, DMF): Pour into "Non-Halogenated Organic Waste."
-
-
pH Check: If the solution is highly acidic due to this compound (unlikely unless in high concentration), check pH. If pH < 2, flag the container as "Acidic Organic Waste" to alert the disposal vendor.
-
Precipitation (Volume Reduction):
-
Optional for large scale: You can precipitate the acid by adding water (since it is water-insoluble). Filter the solid (treat as Scenario A) and dispose of the filtrate as aqueous waste (if free of other organics). Only perform this if you have validated the filtrate is non-hazardous.
-
Scenario C: Contaminated Sharps & Glassware
-
Triple Rinse: Rinse glassware with Acetone or THF three times. Collect rinsate into the appropriate liquid waste container (Scenario B).
-
Defacing: Deface the label on the empty bottle.
-
Disposal:
-
Dry Glass: Glass waste box.
-
Sharps: Bio/Chemical sharps container.
-
Emergency Spillage Protocol
Immediate Action: Evacuate the immediate area if dust is airborne.
-
PPE: Goggles, Nitrile Gloves, Lab Coat, N95 Respirator (minimum).
-
Containment: Cover the spill with a generic absorbent pad or spill pillow to prevent spreading.
-
Cleanup:
-
Dry Spill: DO NOT dry sweep. Use a HEPA vacuum or wet the powder slightly with a compatible solvent (e.g., isopropanol) and wipe up with absorbent pads.
-
Wet Spill: Absorb with vermiculite or clay-based absorbent.
-
-
Decontamination: Wipe the surface with a mild basic solution (1% Sodium Bicarbonate) to neutralize any residual acid, followed by a water rinse.
Visual Workflow: Waste Stream Decision Tree
The following diagram illustrates the decision logic for segregating 9-Phenyl-9H-carbazole-3-carboxylic acid waste.
Caption: Decision matrix for segregating carbazole-derivative waste based on physical state and solvent composition to ensure RCRA compliance.
References
-
National Institutes of Health (NIH) - PubChem. Carbazole Compound Summary. Available at: [Link] (Accessed March 2026).
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press, 2011. Available at: [Link]
Sources
Safe Handling and Operational Guidelines for 9-Phenyl-9H-carbazole-3-carboxylic Acid
As drug development increasingly leverages the unique pharmacological properties of carbazole-derived scaffolds for targeted therapeutics—particularly in oncology and neuroprotection[1][2]—the handling of intermediate building blocks like 9-Phenyl-9H-carbazole-3-carboxylic acid (CAS 2195344-11-5) [3] requires stringent, scientifically grounded safety protocols.
As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a self-validating system rooted in chemical causality. Understanding why a molecule behaves the way it does dictates how we protect our personnel and ensure experimental integrity. This guide provides the authoritative operational and disposal plans required for handling this specific compound.
Mechanistic Hazard Assessment
9-Phenyl-9H-carbazole-3-carboxylic acid (C19H13NO2) presents specific occupational hazards driven directly by its molecular architecture. Standard safety data for carbazole derivatives dictate the mitigation of three primary hazards[4]:
| GHS Code | Hazard Description | Mechanistic Causality |
| H315 | Causes skin irritation | The carboxylic acid moiety acts as a proton donor. Upon contact with moisture in sweat, it causes a localized drop in pH, leading to acute epidermal irritation. The lipophilic carbazole core further facilitates penetration through compromised dermal barriers. |
| H319 | Causes serious eye irritation | Direct contact with the aqueous environment of the cornea leads to rapid dissociation of the acid, causing immediate protein denaturation and severe irritation. |
| H335 | May cause respiratory irritation | As a fine crystalline powder, aerosolized micro-particles can bypass upper respiratory cilia, depositing in the mucosal lining of the respiratory tract and causing localized acid-base disruption. |
Personal Protective Equipment (PPE) Matrix
Selecting the correct PPE requires matching the material properties of the barrier to the chemical properties of the hazard. Do not rely on generic laboratory wear; use the following validated matrix:
| PPE Category | Required Specification | Scientific Rationale & Causality |
| Hand Protection | Nitrile Gloves (Min. 0.11 mm thickness) | Nitrile rubber (a copolymer of acrylonitrile, butadiene, and carboxylic acid monomers) exhibits superior chemical resistance to organic acids compared to latex, preventing rapid permeation and structural degradation[5]. |
| Eye Protection | Tight-fitting Chemical Goggles | Standard safety glasses with side shields are insufficient. Tight-fitting goggles prevent airborne micro-dust aerosol deposition on the cornea, directly mitigating H319 risks[4]. |
| Body Protection | 100% Cotton or FR Lab Coat (Knit cuffs) | Synthetic blends can generate static electricity. Because dry powders of aromatic compounds hold static charge, mitigating static prevents the aerosolization of the compound during transfer. |
| Respiratory | N95/P100 Particulate Respirator | Required only if handling outside of a certified chemical fume hood. Filters out particulate matter >0.3 microns, directly mitigating H335 risks. |
Operational Workflow & Engineering Controls
The following workflow illustrates the logical progression of handling this compound, ensuring that engineering controls and PPE act as redundant safety layers.
Operational workflow for handling 9-Phenyl-9H-carbazole-3-carboxylic acid.
Protocol 1: Safe Weighing and Transfer Methodology
Objective: Prevent aerosolization and static-induced scattering of the active powder.
-
Environmental Preparation: Verify that the chemical fume hood is operating with a face velocity between 80-120 feet per minute (fpm). Lower velocities fail to capture particulates; higher velocities create turbulence that scatters the powder.
-
Static Mitigation: Place an anti-static ionizer bar near the analytical balance. Use grounded, stainless-steel spatulas or anti-static polypropylene spatulas.
-
Transfer Technique: Do not drop the powder from a height. Lower the spatula directly into the weigh boat or reaction vessel before dispensing. Cap all vials immediately after transfer before removing them from the localized exhaust area.
Spill Response and Decontamination Plan
In the event of a localized spill within the fume hood, immediate and systematic decontamination is required to prevent cross-contamination.
Protocol 2: Wet-Wipe Decontamination
Objective: Neutralize and remove the compound without generating airborne dust.
-
Isolation: Immediately halt work. Ensure the fume hood sash is lowered to the optimal operating height to maximize exhaust draw over the spill.
-
Solvent Selection: Do not dry-sweep the powder, as this will aerosolize the carbazole derivative. Because it is a carboxylic acid, prepare a mild alkaline wetting solution (e.g., 5% sodium bicarbonate in water) or use 70% ethanol to solubilize the lipophilic carbazole core.
-
Wiping Technique: Gently mist the spill area with the selected solvent to dampen the powder. Using absorbent lab wipes, wipe from the perimeter of the spill toward the center to prevent spreading.
-
Secondary Cleaning: Wash the surface a second time with standard soapy water to remove any residual chemical or bicarbonate film, followed by a final DI water wipe.
Waste Disposal Plan
9-Phenyl-9H-carbazole-3-carboxylic acid and any materials contaminated by it (including gloves, weigh boats, and spill wipes) must be treated as hazardous chemical waste.
Protocol 3: Segregation and Disposal
-
Solid Waste: Place all contaminated consumables into a designated, puncture-resistant solid hazardous waste container lined with a compatible polyethylene bag.
-
Liquid Waste: If the compound is dissolved in organic solvents (e.g., DMSO, DMF, or Dichloromethane) during drug formulation, collect the liquid in a clearly labeled, compatible high-density polyethylene (HDPE) or glass waste carboy.
-
Segregation: Strictly segregate this waste stream from strong oxidizing agents and strong bases to prevent exothermic acid-base reactions in the waste container.
-
Compliance: Label the container with the full chemical name (no abbreviations), CAS Number (2195344-11-5), and the primary hazard (Irritant). Dispose of via an EPA/RCRA-approved hazardous waste management facility.
References
-
001chemical. "CAS No. 2195344-11-5, 9-Phenyl-9H-carbazole-3-carboxylic acid." Available at: [Link]
-
Primo Dental Products. "Are Nitrile Gloves Chemical Resistant?" Available at:[Link]
-
ResearchGate. "Current Developments in the Pharmacological Activities and Synthesis of Carbazole Derivatives." Available at:[Link]
-
MDPI. "Anti-Breast Cancer Properties and In Vivo Safety Profile of a Bis-Carbazole Derivative." Available at: [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
